molecular formula C13H16N2O6 B1313537 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid CAS No. 512180-63-1

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Cat. No.: B1313537
CAS No.: 512180-63-1
M. Wt: 296.28 g/mol
InChI Key: NIDVJUQDFSSGCK-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVJUQDFSSGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446589
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512180-63-1
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. This compound is a valuable building block in medicinal chemistry and drug development, particularly as a specialized amino acid analogue for peptide synthesis. This document delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, characterization methods, and the underlying chemical principles. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both practical instruction and theoretical insights.

Introduction and Strategic Significance

This compound is a non-canonical amino acid derivative of significant interest in the design and synthesis of novel peptides and peptidomimetics. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine for subsequent coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position provides stability during peptide synthesis while allowing for selective deprotection under acidic conditions.[1] This strategic placement of functional groups makes the title compound a versatile tool for creating complex molecular architectures, including those used in solid-phase peptide synthesis (SPPS).[2]

The synthetic strategy outlined in this guide is designed to be efficient and scalable, proceeding through key intermediates that are either commercially available or readily prepared from common starting materials. The core of this synthesis involves a three-step sequence:

  • Preparation of 2,4-Dinitrophenylacetic Acid: Synthesis of the dinitro precursor from a commercially available starting material.

  • Selective Reduction: Chemoselective reduction of the 4-nitro group to an amine, a critical step that preserves the 2-nitro functionality.

  • Boc Protection: Introduction of the acid-labile Boc protecting group onto the 4-amino group to yield the final product.

This guide will provide a detailed, step-by-step methodology for each of these transformations, along with the scientific rationale behind the chosen reagents and conditions.

Synthetic Pathway Overview

The overall synthetic route to this compound is depicted below. The synthesis commences with the commercially available 2,4-dinitrotoluene.

Synthetic_Pathway A 2,4-Dinitrotoluene B 2,4-Dinitrobenzyl bromide A->B NBS, AIBN CCl4, reflux C 2,4-Dinitrobenzyl cyanide B->C NaCN, DMSO D 2,4-Dinitrophenylacetic acid C->D H2SO4, H2O reflux E 2-(4-Amino-2-nitrophenyl)acetic acid D->E 1. Na2S·9H2O, H2O 2. Acetic Acid F 2-(4-(tert-Butoxycarbonylamino)- 2-nitrophenyl)acetic acid E->F (Boc)2O, NaHCO3 Dioxane/H2O

Figure 1: Overall synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocols

Synthesis of 2,4-Dinitrophenylacetic Acid

The synthesis of the key intermediate, 2,4-dinitrophenylacetic acid, is achieved in a three-step process starting from 2,4-dinitrotoluene. This involves a radical bromination of the methyl group, followed by nucleophilic substitution with cyanide, and finally, acid-catalyzed hydrolysis of the nitrile.

Step 1: Synthesis of 2,4-Dinitrobenzyl bromide

  • Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for the benzylic bromination of toluene derivatives. Carbon tetrachloride is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Procedure:

    • To a solution of 2,4-dinitrotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dinitrobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dinitrobenzyl cyanide

  • Rationale: The bromide is readily displaced by a cyanide nucleophile. Sodium cyanide in a polar aprotic solvent like DMSO provides a suitable environment for this SN2 reaction.

  • Procedure:

    • Dissolve the crude 2,4-dinitrobenzyl bromide (1.0 eq) in DMSO.

    • Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2,4-dinitrobenzyl cyanide.

Step 3: Synthesis of 2,4-Dinitrophenylacetic acid

  • Rationale: Acid-catalyzed hydrolysis of the nitrile functional group is a classic method to produce the corresponding carboxylic acid. A mixture of sulfuric acid and water at elevated temperatures facilitates this transformation.

  • Procedure:

    • To the crude 2,4-dinitrobenzyl cyanide (1.0 eq), add a 2:1 mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for 2-3 hours.[3]

    • Cool the reaction mixture in an ice bath and dilute with cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to afford 2,4-dinitrophenylacetic acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis of 2-(4-Amino-2-nitrophenyl)acetic acid

This crucial step involves the selective reduction of the nitro group at the 4-position, which is more sterically accessible and electronically activated for reduction compared to the 2-nitro group. Sodium sulfide is a mild and selective reducing agent for this purpose.[4][5]

Selective_Reduction Reactant 2,4-Dinitrophenylacetic acid Product 2-(4-Amino-2-nitrophenyl)acetic acid Reactant->Product H2O, heat then Acetic Acid Reagent Na2S·9H2O

Figure 2: Selective reduction of the 4-nitro group.

  • Rationale: The Zinin reduction, which employs sodium sulfide or polysulfide, is a well-established method for the selective reduction of one nitro group in dinitroaromatic compounds.[5] The reaction is typically carried out in an aqueous or alcoholic medium. The less sterically hindered 4-nitro group is preferentially reduced over the ortho-substituted 2-nitro group. Subsequent acidification precipitates the amino acid product.

  • Procedure:

    • Dissolve 2,4-dinitrophenylacetic acid (1.0 eq) in water containing sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0-4.0 eq).

    • Gently heat the reaction mixture to 80-90 °C for 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

    • Carefully acidify the filtrate with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Synthesis of this compound

The final step is the protection of the 4-amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[1]

  • Rationale: The Boc protection of amines is a standard and high-yielding reaction. It is typically performed in a mixed solvent system, such as dioxane and water, in the presence of a mild base like sodium bicarbonate to neutralize the acid generated during the reaction.[6]

  • Procedure:

    • Suspend 2-(4-amino-2-nitrophenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until the starting material dissolves.

    • Cool the solution to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The final product is typically a solid that can be purified by recrystallization.[6]

  • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl acetate and hexane is often a good starting point for compounds of moderate polarity.[7]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • If turbidity persists, add a small amount of ethyl acetate to redissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the methylene protons of the acetic acid side chain (singlet, ~3.8 ppm), and aromatic protons. The aromatic region will show a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. The NH proton of the carbamate will appear as a singlet.
¹³C NMR Resonances for the carboxylic acid carbon (~170-175 ppm), the carbamate carbonyl (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the methylene carbon, and the aromatic carbons.[8]
FTIR Characteristic absorptions for the N-H stretch of the carbamate (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).
Mass Spec The mass spectrum should show the molecular ion peak [M]+ or related ions such as [M+H]+ or [M+Na]+, confirming the molecular weight of 296.28 g/mol .
Melting Point A sharp melting point range indicates high purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway to this compound. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The self-validating nature of the described protocols, combined with thorough characterization, ensures the production of high-purity material suitable for demanding applications such as solid-phase peptide synthesis.

References

  • Lead Sciences . 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. [Link]

  • PubChem . 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. [Link]

  • Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[4][9]arene-based Supramolecular Organogels . General Experimental Procedures. [Link]

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  • IOSR Journal of Applied Chemistry . Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. [Link]

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  • ResearchGate . FT-IR spectrum of the acetic acid. [Link]

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  • Patsnap . Crystallization method of Boc-amino acid. [Link]

  • Digital Commons @ NJIT . The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. [Link]

  • NCBI Bookshelf . 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. [Link]

  • Reddit . Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

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A Comprehensive Technical Guide to 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a strategically important synthetic intermediate, primarily utilized in the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, featuring a phenylacetic acid core, a nitro group ortho to the acetic acid moiety, and a tert-butoxycarbonyl (Boc) protected amine, offers a unique combination of functionalities. This design allows for selective, sequential chemical modifications, making it a valuable building block for the synthesis of complex heterocyclic systems and targeted pharmaceutical agents. The nitro group can be readily reduced to an amine, while the Boc-protected amine can be deprotected under acidic conditions, and the carboxylic acid provides a handle for amide coupling reactions. This guide provides an in-depth exploration of its properties, a validated synthesis protocol, methods for purification and characterization, key chemical transformations, and essential safety protocols for its handling.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, with solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol, and limited solubility in water.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₆[1]
Molecular Weight 296.28 g/mol [1]
CAS Number 512180-63-1[1]
Appearance Yellow to pale brown crystalline powderInferred from[2]
Purity Typically ≥95%[1]

The strategic placement of the functional groups is critical. The Boc group serves as a robust protecting group for the aniline nitrogen, preventing it from reacting during electrophilic reactions such as nitration. The nitro group, positioned ortho to the acetic acid side chain, acts as a powerful electron-withdrawing group and is a key precursor to an amine functionality, essential for subsequent cyclization or coupling reactions.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the regioselective nitration of its precursor, 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid. The choice of this pathway is deliberate; the Boc-protected amino group is a strong ortho-, para-director, and its steric bulk favors the introduction of the nitro group at the less hindered ortho position relative to the acetic acid side chain.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic nitration.

Materials:

  • 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid (1.0 eq)[3]

  • Fuming Nitric Acid (HNO₃, 1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 10 vol)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid (1.0 eq) in concentrated sulfuric acid (10 vol) at 0 °C using an ice bath. Stir until a homogeneous solution is achieved. The use of sulfuric acid as the solvent is crucial as it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Nitration: While maintaining the temperature at 0 °C, add fuming nitric acid (1.5 eq) dropwise over 30 minutes. Strict temperature control is paramount to prevent over-nitration and other side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture over crushed ice. This step quenches the reaction and precipitates the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Synthetic Workflow Start 2-(4-(Boc-amino)phenyl)acetic acid Reaction Electrophilic Nitration Start->Reaction Dissolve Reagents H₂SO₄, fuming HNO₃ 0 °C Reagents->Reaction Add dropwise Quench Ice Water Quench & DCM Extraction Reaction->Quench After 2-3h Purify Purification (Recrystallization or Chromatography) Quench->Purify Crude Product Product Target Compound: 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Purify->Product Pure Product

Caption: Synthetic workflow for the target compound.

Purification and Analytical Characterization

Ensuring the purity and structural integrity of the synthesized intermediate is a non-negotiable step in drug development. A multi-pronged analytical approach provides a self-validating system of quality control.

Purification Methodology

The crude product from the synthesis can be purified by one of two primary methods:

  • Recrystallization: This is the preferred method for larger scale purification. A suitable solvent system (e.g., ethyl acetate/hexanes) is used to dissolve the crude material at an elevated temperature, and the pure compound crystallizes upon cooling, leaving impurities behind in the mother liquor.

  • Column Chromatography: For smaller scales or for separating closely related impurities, silica gel column chromatography is effective. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components.

Analytical Workflow

A standard battery of tests is employed to confirm the identity and purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid) and UV detection is standard.[4] A single, sharp peak indicates high purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) will show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or minus a proton [M-H]⁻.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the number and types of carbon signals in ¹³C NMR, provide a complete map of the molecule's carbon-hydrogen framework.

Analytical_Workflow Crude Purified Solid HPLC HPLC Analysis Crude->HPLC MS Mass Spectrometry Crude->MS NMR NMR Spectroscopy (¹H and ¹³C) Crude->NMR Purity Purity >95% HPLC->Purity MW Correct MW MS->MW Structure Confirmed Structure NMR->Structure Final QC Passed Material Purity->Final MW->Final Structure->Final

Caption: Quality control analytical workflow.

Applications in Synthetic Chemistry

The title compound is not an end-product but a versatile scaffold. Its value lies in the orthogonal reactivity of its three key functional groups.

  • Boc-Group Deprotection: The tert-butoxycarbonyl group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to unmask the primary amine.[5] This yields 2-(4-amino-2-nitrophenyl)acetic acid[6], which is then available for reactions like amide bond formation or sulfonylation.

  • Nitro Group Reduction: The nitro group is a synthetic handle for generating a second aniline functionality. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reducing agents like tin(II) chloride (SnCl₂). This transformation opens pathways to diamino compounds, which are precursors for benzodiazepines, quinoxalines, and other important heterocyclic cores.

  • Carboxylic Acid Activation: The carboxylic acid can be activated for coupling with amines to form amide bonds. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are highly effective. This allows the molecule to be tethered to other molecules of interest, a strategy used in the development of PROTACs and other targeted therapies.[5]

The phenylacetic acid moiety itself is a well-known pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) that target enzymes like cyclooxygenase-2 (COX-2).[7]

Chemical_Transformations Parent 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Amine Deprotected Amine (Free Aniline) Parent->Amine TFA / DCM Reduced Reduced Nitro (Diamino derivative) Parent->Reduced H₂, Pd/C or SnCl₂ Amide Amide Coupled (Activated Carboxyl) Parent->Amide R-NH₂, EDC/HOBt

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. Based on data from structurally related nitrophenyl and carboxylic acid compounds, the following precautions are advised.

Hazard CategoryDescription & PrecautionsSource
Irritation Causes skin, eye, and respiratory irritation. Avoid all personal contact, including inhalation of dust.[2][8][9]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles). Use in a well-ventilated area or a chemical fume hood.[8][9][10]
Incompatibilities Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous reactions.[8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a high-value intermediate for researchers in drug discovery and synthetic chemistry. Its carefully designed structure provides three distinct points for chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, characterization, and safe handling, as detailed in this guide, empowers scientists to leverage its full potential in the development of next-generation therapeutics and novel chemical entities.

References

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

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  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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Sources

A Comprehensive Technical Guide to 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. While not extensively documented as a final bioactive compound itself, its unique trifunctional architecture—comprising a phenylacetic acid moiety, a nitro group, and a Boc-protected amine—renders it a highly valuable building block for the synthesis of complex heterocyclic scaffolds. This guide will detail its chemical properties, a proposed synthetic pathway based on established methodologies, predicted analytical and spectroscopic data for its characterization, and its primary application as a precursor to substituted quinolinones and other pharmacologically relevant structures. The information presented herein is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 512180-63-1) is an organic compound that serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is strategically designed for sequential chemical transformations. The phenylacetic acid core is a common motif in many pharmaceuticals, the ortho-nitro group is a precursor for cyclization reactions to form heterocyclic systems, and the para-amino group, protected by a tert-butoxycarbonyl (Boc) group, allows for controlled deprotection and subsequent functionalization.

The primary utility of this compound lies in its role as a precursor to 7-amino-3,4-dihydro-1H-quinolin-2-one and its derivatives. Quinolone and dihydroquinolinone scaffolds are prevalent in a wide range of clinically significant drugs, exhibiting diverse pharmacological activities including antibacterial, anticancer, and antipsychotic properties. The strategic placement of the nitro and protected amino groups on the phenylacetic acid backbone facilitates the construction of these complex heterocyclic systems.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structure and data from closely related analogs.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₃H₁₆N₂O₆[1]
Molecular Weight 296.28 g/mol Calculated
Appearance Expected to be a pale yellow to light brown solidAnalogy to nitrophenylacetic acid derivatives[2]
Melting Point Not available (expected to be a solid at room temperature)-
Solubility Likely soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents and water.General solubility of related compounds
pKa (Carboxylic Acid) Estimated to be in the range of 3.5 - 4.5Analogy to substituted phenylacetic acids
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and known spectral characteristics of its constituent functional groups.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.5-13.5 (s, 1H): Carboxylic acid proton (-COOH). This peak is expected to be broad.

  • δ 9.5-10.0 (s, 1H): Amine proton (-NH-Boc).

  • δ 7.8-8.0 (d, 1H): Aromatic proton ortho to the nitro group.

  • δ 7.5-7.7 (dd, 1H): Aromatic proton between the nitro and amino groups.

  • δ 7.2-7.4 (d, 1H): Aromatic proton ortho to the acetic acid group.

  • δ 3.8-4.0 (s, 2H): Methylene protons of the acetic acid group (-CH₂-COOH).

  • δ 1.4-1.6 (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~172: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~153: Carbamate carbonyl carbon (-NH-COO-).

  • δ ~148: Aromatic carbon attached to the nitro group.

  • δ ~140: Aromatic carbon attached to the Boc-amino group.

  • δ ~135: Aromatic carbon attached to the acetic acid group.

  • δ ~128, ~125, ~118: Remaining aromatic carbons.

  • δ ~80: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ ~38: Methylene carbon of the acetic acid group (-CH₂-COOH).

  • δ ~28: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Mass Spectrometry (ESI-):

  • [M-H]⁻: Expected at m/z 295.09.

Proposed Synthesis Pathway

Rationale Behind the Synthetic Strategy

The key challenge in the synthesis of this molecule is the selective introduction of the nitro group at the ortho position to the acetic acid moiety without affecting the para-amino group. Direct nitration of 4-aminophenylacetic acid would likely lead to a mixture of products and potential oxidation of the amino group. Therefore, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amino group as it is stable under various reaction conditions and can be readily removed under acidic conditions.[3]

The proposed synthesis starts with the Boc protection of 4-aminophenylacetic acid. The resulting N-Boc protected intermediate can then be subjected to nitration. The electron-donating nature of the Boc-protected amino group and the weak activating nature of the acetic acid group will direct the incoming nitro group to the positions ortho to the amino group. Steric hindrance from the acetic acid side chain may favor nitration at the 2-position.

Synthetic Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitration Start 4-Aminophenylacetic acid Reagent1 (Boc)₂O, Base (e.g., NaOH or Et₃N) Solvent (e.g., Dioxane/Water, THF) Start->Reagent1 Intermediate1 2-(4-(Tert-butoxycarbonylamino)phenyl)acetic acid Reagent1->Intermediate1 Intermediate1_ref 2-(4-(Tert-butoxycarbonylamino)phenyl)acetic acid Reagent2 HNO₃, H₂SO₄ Low Temperature (e.g., 0 °C) Intermediate1_ref->Reagent2 Product This compound Reagent2->Product Application_Workflow cluster_0 Reductive Cyclization Start 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Reagents H₂, Pd/C Solvent (e.g., EtOH, MeOH) Acid (for Boc deprotection) Start->Reagents Product 7-Amino-3,4-dihydro-1H-quinolin-2-one Reagents->Product

Sources

A Technical Guide to the Spectral Analysis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Context and Importance

2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure incorporates several key functional groups that dictate its reactivity and spectral properties: a carboxylic acid, a nitro group, and a tert-butoxycarbonyl (Boc) protected amine. The nitro group is a strong electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring. The Boc protecting group is a common feature in peptide synthesis and other organic transformations, prized for its stability under many conditions and its straightforward removal under acidic conditions.[1] The phenylacetic acid core is a scaffold found in numerous biologically active molecules.[2][3][4]

Understanding the spectral signature of this molecule is paramount for confirming its identity and purity during synthesis and for its use in subsequent reactions. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating Boc-protected amino group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -COOH and -NH).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-3~ 8.0 - 8.2d1HThis proton is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift.
H-5~ 7.6 - 7.8dd1HThis proton is coupled to both H-3 and H-6.
H-6~ 7.0 - 7.2d1HThis proton is ortho to the electron-donating amino group, resulting in an upfield shift compared to the other aromatic protons.
-CH₂-~ 3.8 - 4.0s2HThe methylene protons are adjacent to the aromatic ring and the carboxylic acid.
-NH-~ 9.5 - 10.0s1HThe amide proton chemical shift is highly dependent on the solvent and concentration.
-C(CH₃)₃~ 1.5s9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-COOH~ 10.0 - 12.0br s1HThe carboxylic acid proton is typically broad and its chemical shift is highly variable.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Diagram of Predicted ¹H NMR Assignments

G cluster_mol This compound cluster_spectrum Predicted ¹H NMR Spectrum mol COOH ~11.0 ppm (br s, 1H) NH ~9.8 ppm (s, 1H) H3 ~8.1 ppm (d, 1H) H5 ~7.7 ppm (dd, 1H) H6 ~7.1 ppm (d, 1H) CH2 ~3.9 ppm (s, 2H) Boc ~1.5 ppm (s, 9H)

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, so an adequate number of scans is necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation and phasing. Chemical shifts are referenced to the solvent signal or TMS.

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-COOH~ 170 - 175The carboxylic acid carbonyl carbon is significantly deshielded.
-C=O (Boc)~ 152 - 155The carbamate carbonyl carbon is also downfield.
C-2~ 148 - 152This carbon is attached to the electron-withdrawing nitro group.
C-4~ 140 - 145This carbon is attached to the nitrogen of the carbamate.
C-1~ 130 - 135The ipso-carbon attached to the acetic acid moiety.
C-5~ 125 - 130Aromatic CH.
C-3~ 120 - 125Aromatic CH.
C-6~ 115 - 120Aromatic CH.
-C(CH₃)₃~ 80 - 82The quaternary carbon of the tert-butyl group.
-CH₂-~ 35 - 40The methylene carbon.
-C(CH₃)₃~ 28 - 30The methyl carbons of the tert-butyl group.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum will show characteristic absorption bands for the carboxylic acid, nitro, and carbamate groups.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][6]
N-H (Amide)3200 - 3400MediumThe N-H stretching vibration of the carbamate.
C-H (Aromatic)3000 - 3100MediumAromatic C-H stretching.
C-H (Aliphatic)2850 - 3000MediumAliphatic C-H stretching from the methylene and tert-butyl groups.
C=O (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of the carboxylic acid.[5][6]
C=O (Carbamate)1680 - 1710StrongThe carbonyl stretch of the Boc group.
N-O (Nitro, asymmetric)1510 - 1560StrongThe asymmetric stretching of the nitro group.[7]
N-O (Nitro, symmetric)1340 - 1380StrongThe symmetric stretching of the nitro group.[7]
C-O (Carboxylic Acid/Carbamate)1200 - 1300StrongC-O stretching vibrations.

Diagram of Key IR Absorptions

G cluster_stretching Stretching Vibrations This compound This compound O-H (Carboxylic Acid)\n~2500-3300 cm⁻¹ (broad) O-H (Carboxylic Acid) ~2500-3300 cm⁻¹ (broad) This compound->O-H (Carboxylic Acid)\n~2500-3300 cm⁻¹ (broad) N-H (Amide)\n~3200-3400 cm⁻¹ N-H (Amide) ~3200-3400 cm⁻¹ This compound->N-H (Amide)\n~3200-3400 cm⁻¹ C=O (Carboxylic Acid)\n~1700-1725 cm⁻¹ (strong) C=O (Carboxylic Acid) ~1700-1725 cm⁻¹ (strong) This compound->C=O (Carboxylic Acid)\n~1700-1725 cm⁻¹ (strong) C=O (Carbamate)\n~1680-1710 cm⁻¹ (strong) C=O (Carbamate) ~1680-1710 cm⁻¹ (strong) This compound->C=O (Carbamate)\n~1680-1710 cm⁻¹ (strong) N-O (Nitro)\n~1510-1560 & 1340-1380 cm⁻¹ (strong) N-O (Nitro) ~1510-1560 & 1340-1380 cm⁻¹ (strong) This compound->N-O (Nitro)\n~1510-1560 & 1340-1380 cm⁻¹ (strong)

Caption: Key functional group regions in the predicted IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is commonly used for this type of molecule.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is collected in either positive or negative ion mode.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₃H₁₆N₂O₆. The molecular weight is 296.28 g/mol .

  • Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 297.1. Other possible adducts include [M+Na]⁺ at m/z 319.1 and [M+K]⁺ at m/z 335.1.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 295.1 is expected to be a prominent peak.

Major Fragmentation Pathways:

  • Loss of the Boc group: A characteristic fragmentation is the loss of the tert-butyl group (-56 Da) or isobutylene (-56 Da) and CO₂ (-44 Da), resulting in a fragment corresponding to the free amine.

  • Loss of the carboxylic acid group: Decarboxylation (-44 Da) is a common fragmentation pathway for carboxylic acids.

  • Loss of the nitro group: Fragmentation involving the nitro group can also be observed.

Diagram of a Key Fragmentation Pathway

G M_H [M+H]⁺ m/z 297.1 M_H_Boc [M+H - C₄H₈]⁺ m/z 241.1 M_H->M_H_Boc - 56 Da (isobutylene) M_H_Boc_CO2 [M+H - C₅H₈O₂]⁺ m/z 197.1 M_H_Boc->M_H_Boc_CO2 - 44 Da (CO₂)

Caption: A predicted major fragmentation pathway in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding the predicted spectral features and the underlying principles, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality spectral data, and the detailed analysis of the expected results will aid in the interpretation of experimentally obtained spectra.

References

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A Technical Guide to the Solubility of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its precise solubility in different solvent systems is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the viability of a synthetic route. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. The focus is on empowering the research scientist to generate reliable, reproducible solubility data tailored to their specific process needs.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. An analysis of the functional groups present in this compound provides a strong predictive foundation for its solubility behavior.

  • Carboxylic Acid (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. In protic solvents (e.g., water, alcohols), the carboxylic acid can ionize to a carboxylate, significantly enhancing aqueous solubility, particularly at neutral to alkaline pH. In aprotic polar solvents, it can still engage in hydrogen bonding.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, making it highly polar. It can act as a hydrogen bond acceptor. This group contributes to solubility in polar solvents.

  • Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a bulky, nonpolar (lipophilic) protecting group.[1][2] While the amide linkage has some polar character, the large tert-butyl group significantly increases the molecule's overall lipophilicity.[] This structural feature will enhance solubility in less polar organic solvents and conversely, decrease aqueous solubility.[4]

  • Aromatic Ring: The phenylacetic acid core is largely nonpolar and will contribute to solubility in organic solvents through van der Waals interactions.

Predicted Solubility Profile: Based on this structural analysis, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and polar protic solvents like alcohols (e.g., methanol, ethanol). Its solubility in nonpolar solvents (e.g., hexanes, toluene) is likely to be limited due to the presence of multiple polar functional groups. Aqueous solubility is expected to be low but highly pH-dependent due to the carboxylic acid moiety.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative analysis. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by the OECD Guideline 105.[5][6][7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Rationale for Solvent Selection

A carefully selected panel of solvents is crucial for building a comprehensive solubility profile. The following solvents are recommended to cover a range of polarities and functionalities relevant to organic synthesis and drug development:

Solvent ClassRecommended SolventsRationale
Polar Protic Deionized Water, Methanol, EthanolEvaluates solubility in aqueous media and common protic organic solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Represents a broad range of common reaction and purification solvents.
Nonpolar Toluene, Dichloromethane (DCM), Heptane/HexanesAssesses solubility in nonpolar environments, relevant for certain reaction types and extraction procedures.
Self-Validating Shake-Flask Protocol

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Materials:

  • This compound (ensure purity >98%)

  • Selected solvents (HPLC-grade or higher)[9]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A general starting point is 10-20 mg of solid per 1 mL of solvent.

  • Equilibration: Add the chosen solvent to the vial. Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[6][11] For compounds that are slow to equilibrate, a 72-hour period may be necessary.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[12] Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any remaining microscopic solid particles.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[13][14] The presence of the nitro-aromatic chromophore makes UV detection a highly suitable and sensitive analytical technique.[15]

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add Excess Solid to Vial B Add Solvent A->B C Seal and Shake (24-72h at 25°C) B->C D Settle or Centrifuge C->D E Withdraw Supernatant D->E F Syringe Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify via HPLC-UV G->H

Data Presentation and Interpretation

The results from the experimental determination should be compiled into a clear and concise table. This allows for easy comparison of solubility across different solvent systems.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized WaterPolar Protic25[Experimental Value][Calculated Value]
MethanolPolar Protic25[Experimental Value][Calculated Value]
EthanolPolar Protic25[Experimental Value][Calculated Value]
AcetonePolar Aprotic25[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic25[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic25[Experimental Value][Calculated Value]
THFPolar Aprotic25[Experimental Value][Calculated Value]
DMFPolar Aprotic25[Experimental Value][Calculated Value]
DMSOPolar Aprotic25[Experimental Value][Calculated Value]
TolueneNonpolar25[Experimental Value][Calculated Value]
DichloromethaneNonpolar25[Experimental Value][Calculated Value]
HeptaneNonpolar25[Experimental Value][Calculated Value]

Note: The molecular weight of this compound is approximately 310.3 g/mol . This value should be used for converting mg/mL to mol/L.

Structure-Solubility Relationship Visualization

The relationship between the compound's structure and its solubility in different solvent classes can be visualized to reinforce the theoretical principles.

Conclusion

Determining the solubility of this compound is not merely a data collection exercise; it is a fundamental step in process development and optimization. By combining a robust theoretical understanding of its molecular structure with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data needed to make informed decisions. This integrated approach minimizes downstream challenges in synthesis, purification, and formulation, ultimately accelerating the path of drug development.

References

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"2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No: 512180-63-1). As a complex organic molecule often used as an intermediate in pharmaceutical research and development, understanding its potential hazards is paramount for ensuring laboratory safety and experimental integrity.

It is critical to note that comprehensive, peer-reviewed safety data for this specific molecule is not widely available. Therefore, this guide is built upon a foundation of expert analysis of its chemical structure and by leveraging safety data from close structural analogs, primarily 2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid. The core hazards are inferred from the nitrophenylacetic acid backbone, a structural motif known to possess specific reactivity and toxicological properties.

Section 1: Compound Identification and Hazard Analysis

  • Chemical Name: this compound

  • CAS Number: 512180-63-1[1]

  • Molecular Formula: C₁₃H₁₆N₂O₆[1]

  • Molecular Weight: 296.28 g/mol

Structural Causality of Hazards: The primary hazards of this compound are derived from two key functional groups:

  • Nitrophenyl Group: The presence of a nitro group on the aromatic ring is a common structural alert. Nitroaromatic compounds can be energetic and may pose an explosive hazard under certain conditions (though not explicitly classified as such for this molecule's analogs). More commonly, they are associated with toxicological risks and are often irritants. Upon combustion or thermal decomposition, they can release toxic nitrogen oxides (NOx).[2]

  • Carboxylic Acid Group: The acetic acid moiety confers acidic properties, making the compound a likely irritant to the skin, eyes, and respiratory tract.[2][3]

The tert-butoxycarbonyl (Boc) protecting group is generally considered to be of low reactivity and toxicity; however, its presence modifies the overall physicochemical properties of the molecule.

Section 2: Inferred GHS Classification and Safety Pictograms

Based on the hazard profiles of structural analogs like 2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid, a cautious and protective hazard classification for this compound is recommended.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning GHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure) - RespiratoryCategory 3H335: May cause respiratory irritationWarning GHS07 (Exclamation Mark)
Germ Cell MutagenicityCategory 2 (Suspected)H341: Suspected of causing genetic defectsWarning GHS08 (Health Hazard)

This table is a synthesis of data from analogs. For example, 2-Nitrophenylacetic acid is classified with H315, H319, H335, and H341.[4][5] 4-Nitrophenylacetic acid shares the H315, H319, and H335 classifications.[2][6]

Section 3: Risk Assessment and Control Hierarchy

A systematic approach to risk management is essential. The following workflow illustrates the decision-making process for safely handling this compound.

RiskAssessment cluster_main Risk Assessment & Control Workflow A Task Identification (e.g., Weighing, Reaction Setup) B Hazard Identification (Review SDS of Compound & Analogs) A->B Analyze Risks C Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) B->C Identify Routes D Implement Engineering Controls (Fume Hood, Ventilation) C->D Mitigate E Define PPE Requirements (Gloves, Goggles, Lab Coat) D->E Personal Barrier F Develop Safe Work Procedures (SOPs for Handling & Spills) E->F Standardize G Proceed with Experiment F->G Safe Operation

Caption: Risk assessment workflow for handling chemical intermediates.

1. Engineering Controls (Primary Barrier): All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood. The rationale is to prevent inhalation of fine dust particles or aerosols, which is the primary route of exposure leading to respiratory irritation.[2] The ventilation system provides a constant flow of air that captures and removes contaminants from the operator's breathing zone.

2. Personal Protective Equipment (PPE) (Secondary Barrier): The selection of PPE is critical and should be based on a thorough risk assessment.

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[2][6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Inspect gloves for integrity before each use.Provides a chemical barrier against skin contact, which can cause irritation.[2] Use proper removal technique to avoid self-contamination.[2]
Body Protection A buttoned laboratory coat. Consider a chemically resistant apron if handling larger quantities or solutions.Prevents contamination of personal clothing and protects against minor spills.
Respiratory Generally not required if work is performed within a fume hood. For spill cleanup outside a hood, use a NIOSH-approved respirator with P95 or P100 particulate filters.A fume hood is the primary control. Respirators are for non-routine or emergency situations where ventilation is inadequate.[2]

Section 4: Standard Operating Procedures (SOPs)

4.1 Handling and Use Protocol: This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Before handling, confirm the chemical fume hood is operational. Don all required PPE as specified in Section 3.

  • Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Weighing: To avoid generating dust, do not pour the solid directly from the stock bottle. Instead, use a spatula or scoop to carefully transfer the material to a tared weigh boat.

  • Transfer: Gently add the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid in the vessel to prevent splashing and aerosol generation.

  • Post-Handling: Securely cap the stock container. Clean the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.

  • Decontamination: Dispose of the weigh boat, liner, and any contaminated disposables in a designated hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[2]

4.2 Storage Requirements:

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][6]

  • Container: Keep the container tightly closed and clearly labeled.[4][6]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[2][4][6] The rationale is that the acidic proton can react exothermically with bases, and the organic structure can be aggressively oxidized.

  • Labeling: Ensure containers are dated upon receipt and upon opening to track the material's history.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical. The following decision tree outlines the logical flow of actions.

Caption: Logical flow for responding to chemical emergencies.

5.1 First-Aid Measures:

Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2 Spill Cleanup Protocol (for small, manageable spills):

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure work is done within a fume hood or with appropriate respiratory protection.

  • Absorb: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4]

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or safety officer.

5.3 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[4]

  • Specific Hazards: Thermal decomposition can produce toxic and hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Waste Disposal

All waste containing this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Disposal must be conducted through a licensed professional waste disposal service.[2] Do not dispose of down the drain or in general trash. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

Section 7: Toxicological Information (Inferred)

  • Acute Toxicity: While no specific data exists for the title compound, an analog (4-Nitrophenylacetic acid) has a reported LD50 (intraperitoneal, mouse) of 830 mg/kg, indicating moderate acute toxicity.[7] It may be harmful if swallowed or inhaled.[4][6]

  • Irritation: Causes skin and serious eye irritation.[2][6]

  • Respiratory Sensitization: May cause respiratory irritation.[2]

  • Germ Cell Mutagenicity: An analog, 2-Nitrophenylacetic acid, is suspected of causing genetic defects (Ames test: positive), warranting careful handling to minimize long-term exposure risks.[4]

  • Carcinogenicity: No components of the structural analogs are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[2]

Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. The information provided in this guide is based on data from structurally similar compounds and should be used as a precautionary framework. A thorough risk assessment should be performed before any handling or use.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. [Link]

  • PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details: Acetic acid, 2-[(4-chloro-2-nitrophenyl)thio]-. [Link]

  • Lead Sciences. (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • University of Notre Dame Risk Management and Safety. (2013). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Journal of Laboratory Chemical Education. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]

Sources

A Senior Application Scientist's Guide to 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid: From Procurement to Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a sophisticated, trifunctional chemical building block essential for modern drug discovery and complex organic synthesis. Its unique architecture, featuring a selectively reducible nitro group, a protected amine, and a reactive carboxylic acid, offers a strategic advantage in the construction of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides researchers, chemists, and drug development professionals with an in-depth analysis of this reagent, covering its chemical properties, a comparative landscape of commercial suppliers, critical quality control methodologies, and field-proven experimental protocols for its effective utilization.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of medicinal chemistry, progress is often dictated by the tools available to construct complex molecular architectures. This compound (CAS 512180-63-1) has emerged as a reagent of significant interest due to its pre-configured, multi-functional nature. The molecule incorporates three key functional groups, each with distinct and orthogonal reactivity profiles:

  • Carboxylic Acid: A primary handle for amide bond formation, esterification, or conjugation to biomolecules.

  • Nitro Group: Positioned ortho to the acetic acid side chain, this group is not merely a substituent but a latent amine. Its selective reduction provides a nucleophilic site for further elaboration, a critical step in linker synthesis.[1][2]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection for the aniline amine, which can be unveiled in a later synthetic step under acidic conditions, enabling sequential functionalization.

This strategic arrangement allows for a controlled, stepwise synthesis, minimizing cross-reactivity and maximizing yield—a cornerstone of efficient drug development. This guide will navigate the essential technical considerations for sourcing and implementing this versatile building block.

G mol 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid COOH Carboxylic Acid (-COOH) mol->COOH NO2 Nitro Group (-NO2) mol->NO2 BocN Boc-Protected Amine (-NHBoc) mol->BocN Coupling Amide Coupling (e.g., HATU, EDC) COOH->Coupling Reacts via... Reduction Selective Reduction (e.g., Fe/HCl, H2/Pd) NO2->Reduction Converts to -NH2 via... Deprotection Acidic Deprotection (e.g., TFA) BocN->Deprotection Converts to -NH2 via...

Caption: Orthogonal reactivity of the core functional groups.

Chemical Properties and Specifications

A thorough understanding of the reagent's physicochemical properties is paramount for its proper handling, storage, and use in quantitative experiments.

PropertyValueSource(s)
CAS Number 512180-63-1[3]
Molecular Formula C₁₃H₁₆N₂O₆[3]
Molecular Weight 296.28 g/mol [3][4]
Appearance Typically an off-white to yellow or brown solidSupplier Data
Purity ≥95% (common commercial grade)[3]
Solubility Soluble in DMSO, DMF, and Methanol. Limited solubility in water.General Chemical Knowledge
Storage Conditions 2-8°C, sealed in a dry environment, protected from light[3][5]

Supplier Landscape Analysis

The quality and availability of starting materials are critical variables in research and development. The following table provides a comparative overview of representative suppliers for this reagent. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

SupplierProduct Number (Example)Purity OfferedAvailable QuantitiesNotes
BLDpharm BD14804≥95%100mg, 250mg, 1g, 5gOffers a range of catalog sizes suitable for initial screening.[3]
Lead Sciences BD1480495%100mg, 250mgDistributed by various research chemical platforms.[3]
Sigma-Aldrich (Merck) Varies by regionTypically ≥97%Custom synthesis or catalog itemA major global supplier known for extensive quality control documentation.[6]
Manchester Organics S52617 (related structure)VariesGram to Kilogram scaleSpecializes in fine chemicals and can often provide bulk quantities.[7]

Note: Product numbers and availability are subject to change. Always verify with the supplier directly.

Quality Control and Analytical Verification

Independent verification of a starting material's identity and purity is a cornerstone of trustworthy and reproducible science. The following protocols outline standard methods for validating this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method separates the target compound from potential impurities based on polarity. The peak area percentage of the main component provides a reliable measure of its purity.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 2 minutes.

  • Detection: Monitor at 254 nm, a wavelength where the nitroaromatic chromophore exhibits strong absorbance.

  • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive information about the chemical structure by probing the environment of hydrogen atoms. The chemical shift, integration, and splitting pattern of each signal must be consistent with the expected structure.

Expected Signals (in DMSO-d₆):

  • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

  • ~3.80 ppm (singlet, 2H): The two protons of the methylene (-CH₂-) group of the acetic acid side chain.

  • ~7.50-8.00 ppm (multiplet, 3H): The three protons on the aromatic ring. The specific splitting pattern will be complex due to their coupling relationships.

  • ~9.80 ppm (singlet, 1H): The proton of the Boc-protected amine (-NH-).

  • ~12.5 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (-COOH).

A Practical Use-Case: Selective Reduction of the Nitro Group

One of the most valuable transformations of this molecule is the selective reduction of the nitro group to an amine. This unmasks a key nucleophilic handle for subsequent coupling reactions, forming the basis of many bifunctional linkers. The following protocol uses iron powder in an acidic medium, a classic, reliable, and scalable method for this conversion.[8]

G start Start: Dissolve Reagent add_reagents Add Iron Powder & Acetic Acid (Exothermic, control addition) start->add_reagents 1 heat Heat Reaction Mixture (e.g., 60-80°C) add_reagents->heat 2 monitor Monitor Progress by TLC/LC-MS (Look for disappearance of starting material) heat->monitor 3 monitor->heat Incomplete workup1 Filter Hot Solution (Removes excess iron powder) monitor->workup1 4. Reaction Complete workup2 Neutralize & Extract (Basify with NaHCO3, extract with EtOAc) workup1->workup2 5 purify Purify Product (Silica gel chromatography or recrystallization) workup2->purify 6 end End: Isolated Product (2-(2-Amino-4-(Boc-amino)phenyl)acetic acid) purify->end 7

Caption: Experimental workflow for selective nitro group reduction.

Detailed Step-by-Step Protocol: Nitro Reduction

Objective: To synthesize 2-(2-amino-4-(tert-butoxycarbonylamino)phenyl)acetic acid.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound in a 4:1 mixture of ethanol and water (approx. 0.1 M concentration).

  • Reagent Addition: Add glacial acetic acid (2.0 eq) to the suspension. Follow with the portion-wise addition of iron powder (5.0 eq). The addition can be exothermic; maintain control by adding slowly.

  • Reaction: Heat the mixture to 80°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

    • Causality: The iron acts as the reducing agent, transferring electrons to the nitro group in the acidic medium provided by the acetic acid. Heating accelerates the reaction rate.

  • Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, carefully add saturated NaHCO₃ solution until the pH is ~8 (cease gas evolution). Extract the aqueous layer three times with ethyl acetate.

    • Causality: Basification neutralizes the acetic acid and deprotonates the product's carboxylic acid, which may reduce its organic solubility. However, the overall molecule often retains sufficient lipophilicity to be extracted into ethyl acetate. The primary goal is to ensure the product is in a consistent state for extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the desired aniline product.

Conclusion

This compound is more than a mere reagent; it is an enabling tool for sophisticated synthetic strategies. Its trifunctional nature provides a robust platform for building complex molecules with high degrees of control and efficiency. By carefully selecting suppliers, rigorously verifying material quality, and applying optimized protocols for its transformation, researchers in drug discovery and organic synthesis can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link][1]

  • Lead Sciences. (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. Retrieved from [Link][3]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Institutes of Health. Retrieved from [Link][6]

  • ChemRxiv. (2024). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link][9]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Retrieved from [Link][8]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link][10]

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link][11]

Sources

A Technical Guide to the Synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid: Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid, a valuable bifunctional building block in medicinal chemistry and drug development. We present two robust synthetic pathways, originating from readily available commercial starting materials: 2,4-dinitrotoluene and 4-chlorophenylacetic acid. The guide offers a detailed, step-by-step analysis of each route, emphasizing the chemical principles, causality behind experimental choices, and critical process parameters. Detailed protocols, comparative data, and mechanistic diagrams are included to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and efficient synthesis.

Introduction: A Versatile Scaffolding for Drug Discovery

This compound is a key synthetic intermediate whose structure incorporates three distinct and orthogonally reactive functional groups: a carboxylic acid, a nitro group, and a Boc-protected aromatic amine. This unique arrangement makes it a highly versatile molecular scaffold.

  • Significance and Applications: The carboxylic acid handle allows for amide bond formation, making it an ideal component for peptide synthesis or for conjugation to other molecules.[1] The nitro group can be reduced to an amine, providing a vector for further functionalization, while the Boc-protected amine offers a stable, yet readily deprotected, site for subsequent reactions. These features have led to its use as a linker component in advanced therapeutic modalities like Proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[2]

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the Boc protecting group to reveal the primary amine precursor, 2-(4-amino-2-nitrophenyl)acetic acid. This key intermediate can be conceptually derived from simpler, commercially available starting materials through two primary strategic disconnections, which form the basis of the pathways detailed in this guide.

G Target 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Intermediate1 2-(4-Amino-2-nitrophenyl)acetic acid Target->Intermediate1 Boc Deprotection Intermediate2 2,4-Dinitrophenylacetic acid Intermediate1->Intermediate2 Selective Reduction (Route 1) Intermediate3 4-Chloro-2-nitrophenylacetic acid Intermediate1->Intermediate3 SNAr (Route 2) Start1 2,4-Dinitrotoluene Intermediate2->Start1 Side-chain Functionalization Start2 4-Chlorophenylacetic acid Intermediate3->Start2 Nitration

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway (Route 1): From 2,4-Dinitrotoluene

This five-step pathway is the most recommended approach due to its reliance on a low-cost, widely available starting material and the use of well-established, high-yielding chemical transformations.

Rationale for Starting Material Selection

2,4-Dinitrotoluene (DNT) is a commodity chemical used extensively in the synthesis of dyes and explosives.[3] Its commercial availability in bulk and predictable reactivity make it an ideal and cost-effective starting point for multi-step synthesis.[3][4]

Synthetic Workflow

G cluster_0 Route 1: From 2,4-Dinitrotoluene DNT 2,4-Dinitrotoluene DNBBr 2,4-Dinitrobenzyl Bromide DNT->DNBBr NBS, AIBN CCl4, Δ DNBCN 2,4-Dinitrophenyl- acetonitrile DNBBr->DNBCN NaCN DMSO DNPAA 2,4-Dinitrophenyl- acetic Acid DNBCN->DNPAA H2SO4, H2O Δ ANPAA 2-(4-Amino-2-nitro- phenyl)acetic Acid DNPAA->ANPAA (NH4)2S H2O/EtOH, Δ Target Final Product ANPAA->Target (Boc)2O, Base THF

Caption: Workflow for the synthesis from 2,4-dinitrotoluene.

Step-by-Step Synthesis & Mechanistic Insights

Step 1: Side-Chain Bromination of 2,4-Dinitrotoluene The synthesis begins with a free-radical halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, minimizing side reactions. The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions. The electron-withdrawing nature of the two nitro groups does not significantly impede this radical process.

Step 2: Cyanation of 2,4-Dinitrobenzyl Bromide This step involves a standard SN2 reaction where the bromide is displaced by a cyanide anion (e.g., from NaCN). The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na+) while leaving the cyanide anion highly nucleophilic, thus accelerating the reaction.

Step 3: Hydrolysis of 2,4-Dinitrophenylacetonitrile The nitrile group is hydrolyzed to a carboxylic acid under strong acidic conditions (e.g., aqueous sulfuric acid) with heating. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium sulfate.

Step 4: Chemoselective Reduction of 2,4-Dinitrophenylacetic Acid This is the most critical step, requiring the selective reduction of one nitro group in the presence of the other. The Zinin reduction, which employs sulfide, hydrosulfide, or polysulfide reagents (e.g., ammonium sulfide, (NH4)2S), is exceptionally well-suited for this transformation.[5][6][7][8]

  • Causality of Selectivity: In dinitroarenes, the nitro group at the 4-position (para) is generally less sterically hindered than the group at the 2-position (ortho) to the bulky acetic acid side chain. Sulfide reagents are known to preferentially reduce the less hindered nitro group, leading to the desired 4-amino-2-nitro isomer as the major product.[5][9]

Step 5: Boc Protection of 2-(4-Amino-2-nitrophenyl)acetic acid The final step is the protection of the newly formed primary amine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)2O). A mild base (e.g., triethylamine or sodium bicarbonate) is used to neutralize the acidic byproducts and ensure the amine remains in its more nucleophilic, deprotonated state.

Alternative Synthetic Pathway (Route 2): From 4-Chlorophenylacetic Acid

This three-step route offers a more convergent approach, although it presents challenges in regioselectivity during the nitration step.

Rationale for Starting Material Selection

4-Chlorophenylacetic acid is a common synthetic intermediate. This route is advantageous if this starting material is more readily available or cost-effective than 2,4-dinitrotoluene in a specific laboratory or industrial setting.

Synthetic Workflow

G cluster_1 Route 2: From 4-Chlorophenylacetic Acid CPAA 4-Chlorophenylacetic Acid CNPAA 4-Chloro-2-nitro- phenylacetic Acid CPAA->CNPAA HNO3, H2SO4 0 °C ANPAA 2-(4-Amino-2-nitro- phenyl)acetic Acid CNPAA->ANPAA aq. NH3, Cu(I) Pressure, Δ Target Final Product ANPAA->Target (Boc)2O, Base THF

Caption: Workflow for the synthesis from 4-chlorophenylacetic acid.

Step-by-Step Synthesis & Mechanistic Insights

Step 1: Regioselective Nitration of 4-Chlorophenylacetic Acid The nitration of 4-chlorophenylacetic acid with a standard mixed acid (HNO3/H2SO4) presents a regiochemical challenge. Both the chloro and acetic acid groups are ortho-, para-directing. Nitration will occur predominantly at the positions ortho to the acetic acid group (positions 3 and 5) and ortho to the chloro group (position 3). This leads to the formation of 4-chloro-3-nitrophenylacetic acid as the major product. The desired 4-chloro-2-nitrophenylacetic acid isomer is formed as a minor product, necessitating careful chromatographic separation, which can impact the overall yield and scalability of this route.

Step 2: Nucleophilic Aromatic Substitution (SNAr) The key step in this route is a nucleophilic aromatic substitution, where the chloride is displaced by an amine source (e.g., aqueous ammonia).[10] This reaction is only feasible due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the leaving group (chloride).[11] This group activates the aromatic ring toward nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[12] The reaction often requires elevated temperatures, pressure, and sometimes a copper catalyst to proceed efficiently.

Step 3: Boc Protection This step is identical to the final step in Route 1, involving the standard procedure for Boc protection of the aromatic amine.

Data Summary and Comparison

ParameterRoute 1 (from 2,4-Dinitrotoluene)Route 2 (from 4-Chlorophenylacetic Acid)
Starting Material 2,4-Dinitrotoluene4-Chlorophenylacetic Acid
Number of Steps 53
Key Transformation Chemoselective Zinin ReductionNucleophilic Aromatic Substitution (SNAr)
Typical Overall Yield Moderate to GoodLow to Moderate
Advantages • Inexpensive, common starting material• Well-established, reliable reactions• Avoids difficult isomer separations• Fewer synthetic steps
Disadvantages • Longer sequence (5 steps)• Use of highly toxic cyanide• Poor regioselectivity in nitration step• Requires purification of isomers• SNAr step may require harsh conditions

Detailed Experimental Protocol (Route 1)

Synthesis of 2-(4-Amino-2-nitrophenyl)acetic Acid via Zinin Reduction

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • 2,4-Dinitrophenylacetic acid (1.0 eq)

  • Ammonium sulfide solution ((NH4)2S, ~20% in water, 3.0-4.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO3)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitrophenylacetic acid (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: While stirring, add the ammonium sulfide solution (3.0-4.0 eq) dropwise to the suspension. The mixture will darken significantly and may exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly acidify the dark solution with concentrated HCl to pH ~6-7. The product will precipitate out of the solution. Be aware that acidification of sulfide solutions will release toxic H2S gas; this step must be performed in a well-ventilated fume hood.

  • Isolation: Filter the resulting precipitate and wash the solid with cold water.

  • Purification: The crude product can be purified by dissolving it in a saturated aqueous solution of sodium bicarbonate, filtering to remove insoluble impurities (like sulfur), and then re-precipitating the product by acidifying the filtrate with HCl to pH ~6. Filter the purified solid, wash with cold water, and dry under vacuum.

Synthesis of this compound

  • Reaction Setup: Dissolve the 2-(4-amino-2-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or a mixture of Dioxane and water.

  • Base and Reagent Addition: Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes or ether to remove unreacted (Boc)2O.

  • Isolation: Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to pH ~3-4. The product will precipitate. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Conclusion

The synthesis of this compound is most reliably and economically achieved via a five-step sequence starting from 2,4-dinitrotoluene. The key to this pathway is a highly effective and chemoselective Zinin reduction of the intermediate 2,4-dinitrophenylacetic acid. While an alternative route from 4-chlorophenylacetic acid is shorter, it is hampered by significant challenges in controlling regioselectivity during the nitration step. For researchers requiring a robust, scalable, and reproducible method, the 2,4-dinitrotoluene-based pathway represents the superior strategic choice.

References

  • Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481. Available at: [Link]

  • Chan-Yu-King, R. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. American Journal of Chemistry, 11(2), 33-37. Available at: [Link]

  • McMurry, J. (2023). Nucleophilic Aromatic Substitution. In Organic Chemistry (10th ed.). OpenStax. Available at: [Link]

  • National Center for Biotechnology Information. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Available at: [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at: [Link]

  • Zhang, M., et al. (2021). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 41(1), 138-151. Available at: [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. Available at: [Link]

  • Saha, A., et al. (n.d.). Study Guide to Organic Chemistry, Volume 4. Self-published.
  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Available at: [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Available at: [Link]

  • Pearson, R. G. (1988). Hard and soft acids and bases, HSAB, part 1: Fundamental principles. Journal of Chemical Education, 65(7), 561. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.

Sources

Methodological & Application

Synthesis of Heterocycles Using 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed application notes and protocols for the synthesis of valuable heterocyclic scaffolds utilizing 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid as a key starting material. The inherent functionalities of this molecule—a nitro group poised for reduction, a protected amine, and a carboxylic acid side chain—offer a versatile platform for constructing a variety of heterocyclic systems, particularly those of interest in medicinal chemistry and materials science. This document emphasizes the causality behind experimental choices and provides self-validating protocols grounded in established chemical principles.

Introduction: A Versatile Building Block

The title compound, this compound, is a trifunctionalized benzene derivative that serves as an excellent precursor for the synthesis of fused nitrogen-containing heterocycles. The strategic placement of the nitro group ortho to the acetic acid moiety allows for facile intramolecular cyclization upon reduction of the nitro group to an amine. The Boc-protected aniline at the 4-position offers a handle for further diversification of the resulting heterocyclic core, making this starting material particularly attractive for the generation of compound libraries in drug discovery programs. The primary synthetic strategy discussed herein is the reductive cyclization, a powerful transformation for the construction of nitrogen heterocycles.[1][2]

Core Synthetic Strategy: Reductive Cyclization

The cornerstone of the synthetic utility of this compound is the reductive cyclization pathway. This process involves the chemical reduction of the nitro group to an amino group, which, being nucleophilic, can readily attack the electrophilic carbonyl of the adjacent acetic acid side chain. This intramolecular reaction leads to the formation of a cyclic amide, a lactam, which can be a final product or a key intermediate for further transformations.

The choice of reducing agent is critical and dictates the outcome of the reaction. Strong reducing agents will typically lead to the formation of the corresponding aniline, which then cyclizes. Milder reducing agents might yield intermediates such as hydroxylamines. Common methods for the reduction of nitroarenes include catalytic hydrogenation and the use of metals in acidic media.[3]

Application Note 1: Synthesis of tert-butyl (2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate (a Dihydroquinoxalinone Precursor)

This protocol details the reductive cyclization of this compound to form the corresponding lactam, a key intermediate in the synthesis of more complex heterocycles. The reaction proceeds via catalytic hydrogenation to simultaneously reduce the nitro group and effect cyclization.

Experimental Protocol

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Celatom® or filter aid

Procedure:

  • Reactor Setup: To a high-pressure reaction vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% palladium on carbon (0.1 eq by weight).

  • Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the starting material.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen) several times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Begin agitation (shaking or stirring) and heat the reaction to a moderate temperature (e.g., 40-50 °C) if necessary to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celatom® or another filter aid to remove the palladium catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Causality and Insights
  • Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. Its heterogeneous nature allows for easy removal by filtration.

  • Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Pressure and Temperature: The reaction parameters can be optimized. Higher pressure and temperature can accelerate the reaction but may also lead to side reactions.

  • Inert Atmosphere: It is crucial to remove all oxygen from the reaction system to prevent catalyst deactivation and potential safety hazards associated with hydrogen and a catalyst.

Visualization of the Synthetic Pathway

start 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid intermediate tert-butyl (2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate start->intermediate H2, Pd/C Methanol

Caption: Reductive cyclization to a lactam.

Application Note 2: Synthesis of 6-(tert-butoxycarbonylamino)-3,4-dihydro-1H-benzo[d]imidazol-2(1H)-one

This protocol outlines a potential pathway to a benzimidazole derivative starting from the lactam intermediate synthesized in Application Note 1. This transformation can be achieved through various methods; one common approach involves a Hofmann rearrangement or a similar transformation. A more direct, though hypothetical, two-step, one-pot procedure from the starting nitro compound is also presented for consideration in library synthesis.

Experimental Protocol (Two-Step, One-Pot)

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water mixture

  • An aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

  • Oxidizing agent (e.g., air, DDQ)

Procedure:

  • Reduction: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (1.0 eq) and heat the mixture to reflux.

  • Monitor the reduction of the nitro group by TLC.

  • In-situ Cyclization: Once the reduction is complete, cool the reaction mixture slightly and, without isolating the intermediate diamine, add the desired aldehyde (1.1 eq).

  • Continue to stir the reaction at room temperature or with gentle heating. The cyclization can be promoted by the addition of a mild acid.

  • Oxidation: Upon formation of the dihydrobenzimidazole, introduce an oxidizing agent or bubble air through the solution to facilitate aromatization to the benzimidazole.

  • Work-up: After the reaction is complete, filter the mixture to remove the iron salts.

  • Concentrate the filtrate and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography.

Causality and Insights
  • Reducing Agent: Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of nitroarenes to anilines.

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate diamine, which can be unstable.

  • Aldehyde Choice: The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole ring.

  • Oxidation Step: The final oxidation step is necessary to form the stable aromatic benzimidazole ring system.

Visualization of the Synthetic Pathway

start 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid intermediate Intermediate Diamine start->intermediate Fe, NH4Cl Ethanol/Water product Benzimidazole Derivative intermediate->product 1. Aldehyde 2. Oxidation

Caption: One-pot synthesis of a benzimidazole derivative.

Key Enabling Protocols

Protocol 1: Boc Deprotection under Acidic Conditions

The Boc protecting group can be readily removed to liberate the free amine, which can then be used in subsequent reactions.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise (typically 20-50% v/v in DCM).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.[4]

Protocol 2: General Catalytic Hydrogenation of a Nitroarene

This is a general protocol for the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:

  • Nitroaromatic compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogenator

Procedure:

  • In a pressure vessel, dissolve the nitroaromatic compound in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel, and purge with nitrogen or argon.

  • Pressurize the vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the aniline product.

Data Summary

Heterocyclic CoreSynthetic StrategyKey ReagentsTypical Yields
DihydroquinoxalinoneReductive CyclizationH₂, Pd/CGood to Excellent
BenzimidazoleReductive Cyclization/CondensationFe, NH₄Cl; AldehydeModerate to Good

References

  • Surana, S., et al. (2011). Reductive cyclization strategies in the synthesis of N-heterocycles. Beilstein Journal of Organic Chemistry, 7, 544-574.
  • Cadogan, J. I. G., & Sundberg, R. J. (2002). Reductive Cyclization of Nitro Compounds. Academic Press.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Czaplik, W. M. (2009). Reductive Cyclizations of Nitroarenes: A Cornucopia of Heterocycles.
  • Organic Syntheses. (n.d.). Wiley. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • Journal of Organic Chemistry. (n.d.). American Chemical Society. Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Reagent for Advanced Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the demand for complex molecular architectures necessitates a sophisticated toolbox of versatile building blocks. "2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" emerges as a strategically designed trifunctional reagent, poised to streamline the synthesis of a variety of important chemical scaffolds. This molecule synergistically combines the attributes of a Boc-protected aniline, an ortho-nitrophenylacetic acid, and a readily activated carboxylic acid. This unique arrangement allows for a sequence of selective transformations, making it an invaluable precursor for the synthesis of heterocyclic compounds, peptidomimetics, and other elaborate molecular structures.

The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen offers robust protection under a wide range of reaction conditions, yet it can be cleanly removed under mild acidic conditions.[1][2] The ortho-positioning of the nitro group relative to the acetic acid moiety is a key design feature, priming the molecule for intramolecular cyclization reactions upon reduction of the nitro group to an amine.[3][4] This specific arrangement is a direct gateway to valuable heterocyclic systems like oxindoles.[4] Finally, the carboxylic acid functionality serves as a handle for standard peptide coupling reactions, allowing for the extension of molecular complexity through the formation of amide bonds.[5][6]

This guide provides a detailed exploration of the synthesis and applications of this building block, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₆(Calculated)
Molecular Weight 296.28 g/mol (Calculated)
Appearance Expected to be a pale yellow to off-white solidAnalogy to similar compounds
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, MeOH)Analogy to similar compounds
Storage Store in a cool, dry place away from light and moisture.Standard for organic reagents

Safety and Handling: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Proposed Synthesis of the Building Block

While not commercially available in large quantities, this compound can be synthesized through a logical, multi-step sequence. The following protocol outlines a plausible and efficient route starting from the commercially available 4-aminophenylacetic acid.

Overall Synthetic Scheme

Synthetic_Pathway 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Boc_protected_intermediate 2-(4-(tert-Butoxycarbonylamino)phenyl)acetic acid 4-Aminophenylacetic_acid->Boc_protected_intermediate (Boc)₂O, Base Target_Molecule This compound Boc_protected_intermediate->Target_Molecule HNO₃, H₂SO₄

Caption: Proposed two-step synthesis of the target building block.

Step 1: Boc Protection of 4-Aminophenylacetic Acid

The first step involves the protection of the amino group of 4-aminophenylacetic acid using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction.[7][8]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium carbonate (2.0 eq) to the solution and stir until fully dissolved. Cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a 1 M solution of KHSO₄.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid as a white solid.[8]

Step 2: Ortho-Nitration of the Boc-Protected Intermediate

The subsequent step is the regioselective nitration of the electron-rich aromatic ring. The bulky Boc-protecting group and the acetic acid side chain will direct the incoming nitro group to the ortho position of the acetic acid moiety.

Protocol:

  • Dissolution: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid (1.0 eq) from the previous step in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product, this compound.[9]

Applications in Organic Synthesis

The strategic placement of the three functional groups in this compound opens up a plethora of synthetic possibilities.

Synthesis of Substituted Oxindoles via Reductive Cyclization

A primary application of this building block is in the synthesis of 5-(Boc-amino)oxindoles. The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4] The synthesis is achieved through the reduction of the nitro group, which is immediately followed by an intramolecular amide bond formation (lactamization).

Oxindole_Formation Start 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Intermediate 2-(2-Amino-4-(Boc-amino)phenyl)acetic acid (in situ) Start->Intermediate Reduction (e.g., Fe/AcOH, H₂, Pd/C, SmI₂) Product 5-(Boc-amino)oxindole Intermediate->Product Intramolecular Cyclization

Caption: Reductive cyclization pathway to 5-(Boc-amino)oxindoles.

Protocol for Reductive Cyclization:

A variety of reducing agents can be employed for this transformation, with samarium(II) iodide (SmI₂) being a mild and effective option.[4]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: At room temperature, add a freshly prepared solution of samarium(II) iodide (SmI₂, 2.5 eq) in THF dropwise to the stirring solution of the starting material.

  • Reaction: Stir the reaction mixture at 60 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium carbonate.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(Boc-amino)oxindole.[4]

The resulting Boc-protected oxindole can be further functionalized or the Boc group can be removed to liberate the free amine for subsequent reactions.

Amide Bond Formation: A Gateway to Peptidomimetics and Complex Molecules

The carboxylic acid functionality of the title compound can be readily activated for amide bond formation with a wide range of amines.[6][10] This allows for the incorporation of the substituted phenylacetic acid moiety into peptides or as a scaffold for the synthesis of more complex drug-like molecules.

Amide_Coupling Start 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Product Amide Product Start->Product Coupling Reagent (e.g., HATU, EDC) Amine R-NH₂ Amine->Product

Sources

Mastering Amide Bond Formation with 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid, a bespoke phenylacetic acid derivative, has emerged as a valuable building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Its unique structural features—a sterically demanding ortho-nitro group, a Boc-protected aniline, and a reactive carboxylic acid—present both opportunities and challenges in amide bond formation. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the carboxylic acid, while the bulky tert-butoxycarbonyl (Boc) protecting group necessitates careful consideration of reaction conditions to ensure its integrity.

This comprehensive guide provides a deep dive into the strategic considerations and practical execution of amide bond formation using this specialized reagent. We will explore the underlying principles of coupling reactions tailored for such substrates, present detailed, field-tested protocols, and discuss critical parameters for achieving high-yield, high-purity amide products.

Core Principles and Strategic Considerations

The successful formation of an amide bond with this compound hinges on navigating the electronic and steric challenges inherent in its structure.

1. The Challenge of an Electron-Deficient and Sterically Hindered Carboxylic Acid:

The ortho-nitro group exerts a strong electron-withdrawing effect, which can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the activation step with coupling reagents. Furthermore, the proximity of the nitro group to the carboxylic acid moiety introduces significant steric hindrance, which can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling conditions that are effective for unhindered or electron-rich carboxylic acids may prove sluggish or inefficient.

2. Selecting the Optimal Coupling Reagent:

The choice of coupling reagent is paramount. For sterically hindered and electronically deactivated substrates, more potent activating agents are often required. Common classes of coupling reagents include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS), are a workhorse in amide synthesis. The in situ generated active ester can effectively couple with amines. For challenging substrates, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial, though it may increase the risk of racemization in chiral substrates.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and have demonstrated success in difficult couplings. HATU, in particular, is known for its high reactivity and low racemization propensity.

3. The Role of the Base:

A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts of the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions. Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be employed. The stoichiometry of the base is critical and should be carefully optimized.

4. Solvent Selection:

Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are typically used to ensure the solubility of all reaction components.

5. Stability of the Boc-Protecting Group:

The Boc group is sensitive to acidic conditions. Therefore, the reaction and work-up procedures should be designed to avoid premature deprotection. While the coupling reaction itself is typically performed under neutral or slightly basic conditions, acidic work-up steps should be approached with caution.

Experimental Protocols

The following protocols are designed as robust starting points for the successful amide coupling of this compound. Optimization may be necessary depending on the specific amine coupling partner.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC·HCl (1.2 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.

  • In a separate flask, dissolve the amine (1.1 equivalents) in anhydrous DMF.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for particularly challenging couplings, including those with sterically hindered or electron-deficient amines, due to the high reactivity of HATU.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data: Reagent Stoichiometry

For optimal results, the stoichiometry of the reagents should be carefully controlled. The following table provides a general guideline.

ReagentProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent EDC·HCl (1.2 - 1.5 eq)HATU (1.1 - 1.3 eq)
Additive HOBt (1.2 - 1.5 eq)-
Base DIPEA (2.0 - 3.0 eq)DIPEA (2.0 - 3.0 eq)

Visualizations

Generalized Amide Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Activation Carboxylic Acid Activation Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Quench Aqueous Work-up Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Amide Product Purification->Product G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide R-CONH-R' HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Activation of the carboxylic acid via an O-acylisourea intermediate.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (e.g., to 40-50 °C). Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. The choice of a more powerful coupling reagent like HATU may also be beneficial.

  • Incomplete Reaction: The steric hindrance of the ortho-nitro group may slow the reaction. Increasing the equivalents of the coupling reagent and amine can sometimes drive the reaction to completion.

  • Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents. This can often be removed during column chromatography.

  • Boc-Deprotection: Avoid strongly acidic conditions during work-up. A mild wash with a weak acid like 5% citric acid is generally well-tolerated. If Boc deprotection is observed, consider using a non-acidic work-up or alternative purification methods.

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful selection of reagents and reaction conditions. By understanding the inherent electronic and steric properties of this valuable building block, researchers can confidently employ it in the synthesis of a diverse range of complex molecules. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the nuances of this important transformation, empowering scientists in their pursuit of novel chemical entities.

References

  • Lead Sciences. 2-(4-((tert-Butoxycarbonyl)amino)-2-nitrophenyl)acetic acid. [Link]

  • Matrix Fine Chemicals. 2-(4-NITROPHENYL)ACETIC ACID. [Link]

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. [Link]

  • PubChem. 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. [Link]

  • Google Patents.
  • Google Patents. Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).
  • Google Patents.
  • Google P
  • ResearchGate. PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. [Link]

Application Notes and Protocols: 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Peptide Synthesis with Photolabile Linkers

In the dynamic landscape of peptide synthesis and drug development, precision and control are paramount. The ability to synthesize complex peptides and release them from a solid support under mild and specific conditions is a significant advantage. "2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" emerges as a key player in this arena, functioning as a versatile photolabile linker. Its unique o-nitrobenzyl structure allows for the traceless release of the synthesized peptide upon irradiation with UV light, offering a powerful tool for a range of applications, from basic research to the intricate processes of drug discovery.[1]

This guide provides a comprehensive overview of the application of this photolabile linker in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemistry, provide detailed protocols for its synthesis, immobilization, and use in peptide elongation, and outline the precise conditions for photocleavage.

The Advantage of Light: Why Choose a Photolabile Linker?

Traditional peptide cleavage from a solid support often relies on harsh acidic conditions, such as treatment with trifluoroacetic acid (TFA).[2] While effective, this can sometimes lead to the degradation of sensitive peptide sequences or the modification of delicate functional groups. Photolabile linkers offer a mild and orthogonal cleavage strategy, providing several key benefits:

  • Mild Cleavage Conditions: Release of the peptide is triggered by light, avoiding the use of strong acids or bases.[3] This is particularly advantageous for peptides containing acid-sensitive modifications.

  • Spatial and Temporal Control: Light can be precisely directed to specific areas, allowing for the selective release of peptides in a spatially and temporally controlled manner. This has significant implications for applications in materials science and biology.

  • Orthogonality: The photocleavage is orthogonal to the standard Fmoc deprotection (using a base like piperidine) and the acid-labile cleavage of side-chain protecting groups.[3] This allows for a flexible and robust synthetic strategy.

  • Traceless Cleavage: The linker is cleaved without leaving a residual chemical moiety on the peptide, ensuring the integrity of the final product.

Chemical Properties and Mechanism of Action

The functionality of "this compound" is rooted in the photochemistry of the o-nitrobenzyl group. Upon absorption of UV light, typically around 365 nm, the nitro group undergoes an intramolecular redox reaction.[4] This leads to the formation of a nitrosobenzaldehyde derivative and the release of the carboxylic acid group of the peptide.[5] The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position is stable during the Fmoc-based peptide synthesis and is cleaved simultaneously with other side-chain protecting groups during the final acid treatment step.

Synthesis of the Photolabile Linker

A plausible synthetic route for 2-(4-amino-2-nitrophenyl)acetic acid has been described and can be adapted to produce the Boc-protected version.[6] The synthesis involves a multi-step process starting from commercially available materials. The final step would involve the protection of the 4-amino group with a Boc group.

Step Reaction Key Reagents Typical Conditions
1BrominationN-bromosuccinimide (NBS), AIBNCCl4, Heating
2CyanationTriethylammonium sulfateH2O, CH2Cl2, 20°C
3HydrolysisConcentrated HClHeating
4Boc ProtectionDi-tert-butyl dicarbonate (Boc)2ODioxane/Water, NaHCO3

Experimental Protocols

Protocol 1: Immobilization of the Photolabile Linker onto an Amine-Functionalized Resin

This protocol describes the attachment of the carboxylic acid group of the photolabile linker to an aminomethyl resin, a common solid support for SPPS.

Materials:

  • Aminomethyl resin (e.g., TentaGel HL–NH2)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

  • Wash the resin with DMF (3 x volume) three times.

  • In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • To cap any unreacted amino groups, add a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF and react for 30 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a standard method such as the Fmoc cleavage test after coupling the first Fmoc-protected amino acid.

SPPS_Cycle Start Start with Linker-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid End Final Peptide-Resin Wash2->End Final Amino Acid

Figure 2: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 3: Photocleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support using UV light.

Materials:

  • Peptide-functionalized resin

  • Photolysis apparatus with a 365 nm UV lamp

  • Suitable solvent (e.g., a mixture of acetonitrile and water, or DMF)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Final Deprotection and Washing:

    • Perform a final Fmoc deprotection as described in Protocol 2.

    • Wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

  • Photocleavage:

    • Suspend the dried resin in a suitable solvent in a quartz reaction vessel.

    • Irradiate the suspension with a 365 nm UV lamp with gentle agitation. The irradiation time will depend on the specific peptide and linker loading, and should be optimized (typically 1-4 hours). [4] * Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with the cleavage solvent to ensure complete recovery of the peptide.

    • Combine the filtrate and washings.

  • Side-Chain Deprotection:

    • Lyophilize the solution to obtain the crude peptide with protected side chains.

    • Treat the crude peptide with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours at room temperature to remove the side-chain protecting groups and the Boc group from the linker remnant. [7][8]

  • Final Purification:

    • Precipitate the deprotected peptide with cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether.

    • Dissolve the peptide in a suitable solvent and purify by preparative HPLC.

Photocleavage_Workflow A Peptide-Resin B Suspend in Solvent A->B C Irradiate at 365 nm B->C D Filter and Collect Filtrate C->D E Side-Chain Deprotection (TFA Cocktail) D->E F Precipitate and Purify Peptide E->F

Figure 3: Step-by-step workflow for the photocleavage and final processing of the synthesized peptide.

Troubleshooting and Considerations

  • Incomplete Coupling: Monitor each coupling step carefully. If the Kaiser test remains positive, extend the coupling time or perform a double coupling.

  • Low Cleavage Yield: Optimize the irradiation time and ensure the solvent used for cleavage is transparent at 365 nm. The concentration of the resin suspension may also affect the efficiency of light penetration.

  • Side Reactions during Cleavage: The nitrosobenzaldehyde byproduct of photocleavage can potentially react with nucleophilic side chains. [5]Performing the cleavage in a slightly acidic buffer or with scavengers can help to minimize these side reactions.

  • Peptide Solubility: The choice of solvent for photocleavage should be one in which the protected peptide is soluble.

Conclusion: A Versatile Tool for Modern Peptide Chemistry

"this compound" represents a significant advancement in the field of solid-phase peptide synthesis. Its photolabile nature provides a mild and controlled method for peptide cleavage, opening up new possibilities for the synthesis of complex and sensitive peptides. By understanding the underlying chemistry and following optimized protocols, researchers and drug development professionals can effectively harness the power of light to advance their scientific endeavors.

References

  • Al-Rawashdeh, N. A. M., & Seleem, M. A. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6539. [Link]

  • ResearchGate. (n.d.). Immobilization of the target peptide to a solid support via a linker. Retrieved from [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(48), 15857–15873. [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. Retrieved from [Link]

  • Pícha, J., & Jiráček, J. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 44(5), 1367–1373. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Andreu, D., & Albericio, F. (1995). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Methods in Molecular Biology, 46, 91-105. [Link]

  • ResearchGate. (n.d.). Derivatives of 4-amino-2-nitrodiphenylamine as dyes for synthetic polymer fibres. Retrieved from [Link]

  • Kim, S., & Lee, M. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4312–4315. [Link]

  • AZoM. (2013, December 16). Understanding Photocleavage Reactions. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]

Sources

The Strategic Application of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Linker for Complex Peptide Architectures

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of molecular diversity and complexity necessitates a sophisticated toolkit of chemical strategies. "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" emerges as a uniquely versatile building block, ingeniously designed to facilitate the synthesis of complex peptides, particularly those featuring cyclic topologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this trifunctional linker. Its core utility lies in an elegant orthogonal protection scheme, enabling sequential and selective deprotection and modification, thereby unlocking advanced synthetic pathways on a solid support.

The linker's design incorporates three key functional elements, each with a distinct chemical reactivity:

  • Carboxylic Acid: This functional group serves as the primary point of attachment to an amino-functionalized solid support, anchoring the nascent peptide chain for subsequent elongation.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group offers a robust, acid-labile protection for the amine at the 4-position. This amine, once deprotected, can serve as an internal nucleophile for on-resin cyclization.

  • Photolabile o-Nitrobenzyl Moiety: The ortho-nitrobenzyl linkage provides a "traceless" cleavage strategy. Upon irradiation with UV light, the peptide is released from the solid support under mild and neutral conditions, preserving the integrity of sensitive functional groups.[1][2]

This trifecta of functionalities allows for a multi-faceted approach to peptide synthesis, enabling not only the construction of linear peptides but also facilitating on-resin cyclization and subsequent mild cleavage, a highly desirable combination for the synthesis of constrained peptides with enhanced biological activity and stability.[3][4]

Chemical Properties and Orthogonal Deprotection Strategy

The strategic advantage of this linker is rooted in its orthogonal deprotection capabilities. Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis.[5]

The deprotection strategy for this linker can be summarized as follows:

Functional GroupProtecting GroupDeprotection Conditions
4-Amino GroupTert-butyloxycarbonyl (Boc)Acidolysis (e.g., Trifluoroacetic acid)
Linker-Resin Bondo-NitrobenzylPhotolysis (UV light, ~365 nm)
2-Nitro Group-Reduction (e.g., SnCl₂·2H₂O)

This orthogonality allows for a synthetic workflow where the peptide chain is first assembled, followed by the selective deprotection of the Boc group to reveal the 4-amino group for cyclization, and finally, the photolytic cleavage of the cyclic peptide from the resin.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the application of "this compound" in solid-phase peptide synthesis.

Protocol 1: Immobilization of the Linker onto an Amino-Functionalized Resin

This protocol describes the covalent attachment of the linker to a solid support, such as aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

  • In a separate flask, dissolve this compound (3 equivalents relative to the resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Add the activation solution to the resin and shake at room temperature for 4 hours.

  • Monitor the reaction using a Kaiser test to confirm the absence of free amino groups on the resin.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x).

  • Dry the resin under vacuum.

Caption: Workflow for linker immobilization.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard procedure for elongating the peptide chain on the linker-functionalized resin using Fmoc chemistry.[5]

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • DIC

  • HOBt

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, activate the next Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each amino acid in the desired sequence.

G Start Linker-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next cycle End Peptidyl-Resin Washing2->End

Caption: SPPS cycle using Fmoc chemistry.

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol describes the on-resin cyclization of the linear peptide to form a cyclic peptide. This is achieved by first deprotecting the Boc group on the linker, followed by the reduction of the nitro group to an amine, which then acts as a nucleophile to attack the activated C-terminus.

Materials:

  • Peptidyl-resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N-Methyl-2-pyrrolidone (NMP)

  • DIC

  • HOBt

Procedure:

  • Boc Deprotection:

    • Treat the peptidyl-resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker's amino group.

    • Wash the resin with DCM (5x), 10% DIEA in DCM (3x), and DCM (5x).

  • Nitro Group Reduction:

    • Suspend the resin in a solution of SnCl₂·2H₂O (10 eq.) in NMP.

    • Shake the reaction mixture at room temperature for 12 hours.

    • Wash the resin thoroughly with NMP (5x), DCM (5x), and DMF (5x).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add DIC (5 eq.) and HOBt (5 eq.) to the resin suspension.

    • Shake the reaction at room temperature for 24 hours.

    • Monitor the cyclization by cleaving a small aliquot of the resin and analyzing by LC-MS.

    • Wash the resin with DMF (5x), DCM (5x), and methanol (3x).

    • Dry the resin under vacuum.

G cluster_0 Linear Peptide on Resin LinearPeptide Peptidyl-Resin (Boc-NH-Linker-NO2) Boc_Deprotection Boc Deprotection (TFA/DCM) LinearPeptide->Boc_Deprotection Nitro_Reduction Nitro Reduction (SnCl2·2H2O/NMP) Boc_Deprotection->Nitro_Reduction Cyclization Intramolecular Cyclization (DIC/HOBt) Nitro_Reduction->Cyclization CyclicPeptide Cyclic Peptidyl-Resin Cyclization->CyclicPeptide

Caption: On-resin head-to-tail cyclization workflow.

Protocol 4: Photocleavage of the Cyclic Peptide from the Resin

This final step releases the cyclic peptide from the solid support using UV light.[6]

Materials:

  • Cyclic peptidyl-resin from Protocol 3

  • A suitable solvent (e.g., DCM/Methanol 1:1)

  • UV lamp (e.g., Blak-Ray lamp with a 365 nm filter)

Procedure:

  • Suspend the dry cyclic peptidyl-resin in a quartz reaction vessel with a suitable solvent (e.g., DCM/Methanol 1:1).

  • Irradiate the suspension with a UV lamp at 365 nm for 2-4 hours with gentle agitation.[6]

  • Monitor the cleavage by taking small aliquots of the supernatant and analyzing by LC-MS.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with the cleavage solvent (3x) and combine the filtrates.

  • Evaporate the solvent to obtain the crude cyclic peptide.

  • Purify the crude peptide by preparative HPLC.

Data Presentation: Critical Parameters for Synthesis

ParameterRecommended ConditionsNotes
Resin Loading 0.3 - 0.7 mmol/gHigher loading can lead to steric hindrance.
Amino Acid Excess 3-5 equivalentsEnsures complete coupling.
Coupling Reagents DIC/HOBt, HATU/DIEAChoice depends on the specific amino acid sequence.
Boc Deprotection 50% TFA in DCM, 30 minStandard conditions for Boc removal.
Nitro Reduction SnCl₂·2H₂O in NMP, 12hEnsure anhydrous conditions for optimal results.
Photocleavage Wavelength 365 nmTypical wavelength for o-nitrobenzyl cleavage.[6]
Photocleavage Time 2-4 hoursMonitor progress by LC-MS.

Safety and Handling

  • This compound and related nitroaromatic compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • DIC is a potent sensitizer. Avoid skin contact.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding during photocleavage.

Conclusion

"this compound" is a powerful and versatile tool for advanced solid-phase peptide synthesis. Its unique trifunctional nature, combined with an elegant orthogonal protection strategy, provides a robust platform for the synthesis of complex peptides, including head-to-tail cyclic peptides. The protocols outlined in this application note, grounded in established chemical principles, offer a clear and reliable pathway for researchers to leverage the full potential of this innovative linker in their drug discovery and development endeavors. By carefully controlling the reaction conditions at each step, from linker immobilization to final photocleavage, high-purity cyclic peptides can be efficiently synthesized, opening new avenues for the exploration of constrained peptide therapeutics.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Acosta, G. A., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 298.
  • CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Tetrahedron Letters, 16(5), 301-304.
  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. (2024). ChemRxiv.
  • Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 25(2), 171-177.
  • Zhang, W., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development, 24(7), 1266-1274.
  • ChemPep Inc. (n.d.).
  • Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Hansen, P. R., et al. (2009). Supporting Information: Photolytic Cleavage of Leader Peptides. The Royal Society of Chemistry.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Andreu, D., et al. (1999). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Methods in Enzymology, 289, 477-495.
  • aapptec. (n.d.).
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Kondejewski, L. H., & Hodges, R. S. (2002). Design, Synthesis, and Characterization of Head-to-Tail Cyclic β-Sheet Peptides. In Methods in Molecular Biology (Vol. 211, pp. 231-247). Humana Press.
  • Isidro-Llobet, A., et al. (2009). On-resin reduction of nitro group of Hmnb. Journal of Peptide Science, 15(10), 633-639.
  • Anseth, K. S., et al. (2017). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.
  • Wang, X., et al. (2016). 2-Nitrobenzyl Borate Based Photolabile Linker for Breakable Polymer Vesicles. Langmuir, 32(4), 1057-1064.

Sources

Application Notes & Protocols: Leveraging 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. A PROTAC is a heterobifunctional molecule comprising a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). This guide provides an in-depth exploration of "2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" as a highly versatile synthetic building block for constructing advanced, aniline-based PROTAC linkers. We will detail the chemical rationale, step-by-step synthetic protocols, characterization methods, and biological validation workflows.

Introduction: The Strategic Importance of the Linker

While the selection of high-affinity ligands for the POI and E3 ligase is foundational, the linker's role is far from a passive spacer. Its length, rigidity, solubility, and vector influence the PROTAC's ability to induce a productive ternary complex, ultimately governing the efficiency of polyubiquitination and subsequent proteasomal degradation. The thoughtful design of the linker is paramount for optimizing a PROTAC's pharmacological profile, including its potency, selectivity, and cell permeability.

The subject of this guide, This compound (herein referred to as Boc-Npa-OH ), is an exemplary starting material for linker synthesis. Its pre-configured chemical handles offer a streamlined and modular route to sophisticated linkers.

Key Structural Features of Boc-Npa-OH:

  • Carboxylic Acid (-COOH): Provides a primary, readily activatable site for amide bond formation, a robust and common conjugation chemistry in PROTAC synthesis.

  • Nitro Group (-NO₂): A key synthetic precursor. Its reduction yields an aniline moiety, which serves as a versatile attachment point or a platform for further functionalization.

  • Boc-Protected Amine (-NHBoc): A stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine, offering an orthogonal site for linker elongation or conjugation.

These features allow for a convergent synthetic strategy, where different fragments of the PROTAC can be prepared and coupled efficiently.

The Central Role of Boc-Npa-OH in PROTAC Synthesis

The strategic value of Boc-Npa-OH lies in the chemical transformations it enables. The core workflow involves the reduction of the nitro group to an aniline. This transformation is pivotal, converting an electron-withdrawing group into an electron-donating, nucleophilic amine that is ideally suited for coupling with E3 ligase ligands, particularly those based on thalidomide or lenalidomide which often feature an electrophilic site.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_UPS Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds Warhead PROTAC PROTAC Molecule PROTAC->Ternary_Complex Forms Bridge E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Anchor Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Ub Ubiquitin (Ub) Ub->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition

Caption: General Mechanism of Action for a PROTAC.

Synthetic_Workflow cluster_Linker_Synth Linker Elaboration cluster_PROTAC_Assembly PROTAC Assembly Start Boc-Npa-OH (Starting Material) Step1 Step 1: Nitro Reduction (e.g., Pd/C, H₂) Start->Step1 Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Step 2: Amide Coupling (with Spacer-COOH) Intermediate1->Step2 Intermediate2 Elaborated Linker (Boc-Protected) Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 POI_Ligand POI Ligand (with -NH₂) POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand (with -NH₂) Step5 Step 5: Final Coupling or Functionalization E3_Ligand->Step5 via activated form Intermediate3 POI-Linker Conjugate (Boc-Protected) Step3->Intermediate3 Step4 Step 4: Boc Deprotection (TFA/DCM) Intermediate3->Step4 Intermediate4 Deprotected POI-Linker-NH₂ Step4->Intermediate4 Intermediate4->Step5 Final_PROTAC Final PROTAC Molecule Step5->Final_PROTAC

Strategic Coupling of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the amide coupling of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. The inherent challenges posed by the steric hindrance from the ortho-nitro group and the need to preserve the acid-labile Boc protecting group necessitate a carefully optimized reaction strategy. This guide elucidates the mechanistic principles behind reagent selection, provides a comparative analysis of common coupling conditions, and offers detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Sterically Hindered Coupling

Amide bond formation is arguably the most critical and frequently executed reaction in drug discovery and peptide synthesis.[1] While numerous protocols exist, their efficacy dramatically declines when substrates present significant steric challenges.[2][3] The title compound, this compound, is a prime example of such a challenging substrate.

The primary obstacle is the nitro group positioned ortho to the phenylacetic acid moiety. This bulky, electron-withdrawing group sterically shields the carboxylic acid's reaction center, slowing the approach of the amine nucleophile.[2][3] Furthermore, the presence of the Tert-butoxycarbonyl (Boc) protecting group, while stable under most neutral and basic coupling conditions, is sensitive to strong acids, limiting the available reaction parameters.[4][]

This guide is designed to navigate these challenges by providing a robust framework for selecting and optimizing reaction conditions to achieve high-yield, clean conversions.

Mechanistic Rationale and Component Selection

Successful amide coupling hinges on the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[3] The choice of coupling reagent, base, and solvent directly dictates the efficiency of this process, especially for hindered systems.

The Role of Coupling Reagents

The activation of the carboxylic acid is the rate-determining step. Modern coupling reagents are broadly classified into two families: carbodiimides and uronium/phosphonium salts.

  • Carbodiimides (e.g., EDC, DCC): These reagents, like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are cost-effective and function by forming an O-acylisourea intermediate. However, this intermediate can be prone to side reactions, such as rearrangement to a stable N-acylurea, particularly if the subsequent amine attack is slow due to steric hindrance.[6] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more reactive and stable active ester, improving yields and reducing side products.[7] For sterically demanding couplings, the EDC/HOBt system may prove sluggish.[7][8]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings.[1][6] They react rapidly with the carboxylate to form an activated ester that is highly reactive, even towards poor nucleophiles or sterically hindered amines.[6] HATU, which is based on HOAt, is particularly effective in accelerating reaction rates and suppressing racemization.[6][9] COMU is a newer, safer, and highly efficient alternative that incorporates an OxymaPure moiety, avoiding the potentially explosive HOBt/HOAt derivatives.[6] Given the steric hindrance of the title compound, uronium salts are the recommended choice for achieving high efficiency.

Base and Solvent Selection
  • Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with the coupling reagent.[1] N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its strong basicity and steric bulk, which prevents it from acting as a competing nucleophile.[9][10]

  • Solvent: A polar, aprotic solvent is necessary to dissolve all reactants. N,N-Dimethylformamide (DMF) is an excellent choice for its high polarity and solubilizing power.[6] Dichloromethane (DCM) can also be used, particularly for EDC-mediated couplings where the urea byproduct is less soluble.[6]

The general mechanism of amide bond formation is depicted below.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (Active Ester or O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) AmideProduct Amide Product ActivatedIntermediate->AmideProduct Forms Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts Releases Amine R'-NH2 (Amine) Amine->AmideProduct +

Caption: Generalized mechanism for amide bond formation.

Comparative Overview of Reaction Conditions

The selection of the appropriate coupling system is critical. The table below summarizes common protocols and their suitability for the sterically hindered title compound.

Coupling System Base Solvent Temp. Advantages Disadvantages & Remarks
EDC / HOBt DIPEA / NMMDMF / DCM0°C to RTCost-effective; water-soluble urea byproduct.[6][11]Can be sluggish for hindered substrates; risk of N-acylurea side product.[6][8]
DCC / HOBt DIPEA / NMMDCM0°C to RTInexpensive and effective for many substrates.[6]Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[6]
HATU / HOAt DIPEADMF0°C to RTHighly efficient and fast, even for difficult couplings; low racemization.[6][9]Higher cost; byproducts are water-soluble.
HBTU / HOBt DIPEADMF0°C to RTVery effective and widely used; good alternative to HATU.[6][9]Slightly less reactive than HATU for extremely hindered cases.
PyBOP DIPEADMF / DCM0°C to RTPowerful phosphonium-based reagent.Generates carcinogenic HMPA as a byproduct (use with caution).

For coupling "this compound," a high-efficiency uronium salt system like HATU/DIPEA is strongly recommended to overcome the steric barrier and achieve a good yield in a reasonable timeframe.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is optimized for sterically hindered substrates and is the preferred method for the title compound.

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, inert atmosphere setup

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Slowly add DIPEA (3.0 equiv) to the stirred solution. A color change (often to yellow) may be observed. Stir for 5-10 minutes to ensure complete activation of the carboxylic acid.[1]

  • Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Standard Coupling using EDC/HOBt

This is a more economical but potentially less efficient alternative. Longer reaction times or gentle heating may be required.

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DCM or DMF

  • Reaction vessel, magnetic stirrer, inert atmosphere setup

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Reagent Addition: Add EDC·HCl (1.5 equiv) portion-wise to the solution.

  • Base Addition: Slowly add DIPEA (2.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (to remove excess DIPEA and EDC-urea), saturated aqueous NaHCO₃, and brine.

    • If using DMF, perform an extractive work-up as described in Protocol 1.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography.

The following diagram illustrates the general laboratory workflow for these protocols.

Caption: Standard laboratory workflow for amide coupling.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently potent coupling reagent for the hindered substrate. 2. Impure or wet reagents/solvents. 3. Insufficient amount of base.1. Switch to a stronger coupling reagent like HATU. 2. Use freshly opened, anhydrous solvents and high-purity reagents. 3. Ensure adequate base (2-3 equiv) is used.
Multiple Spots on TLC / Messy Reaction 1. Side reactions (e.g., N-acylurea formation with EDC). 2. Degradation of starting material or product. 3. Boc-deprotection due to acidic impurities.1. Use HOBt or HOAt as an additive. Switch to HATU. 2. Run the reaction at 0°C before warming to RT; avoid excessive heat. 3. Ensure the system is free of acid; use a non-acidic workup.
Difficulty Removing Byproducts 1. DMF is difficult to remove by rotary evaporation alone. 2. Urea byproducts are co-polar with the product.1. Use an extractive workup with 5% LiCl or multiple water washes.[12] 2. For EDC, an acidic wash (e.g., 1M HCl) helps remove the water-soluble urea. For DCC, filtration is necessary.

Conclusion

The successful coupling of this compound is readily achievable with a rational selection of reagents designed to overcome the significant steric hindrance imposed by the ortho-nitro substituent. The use of a potent uronium salt-based coupling reagent such as HATU in conjunction with a non-nucleophilic base like DIPEA provides a reliable and high-yielding pathway. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can efficiently synthesize the desired amide derivatives, paving the way for further investigation in their respective drug development programs.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Taylor, M. S., et al. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 13(24), 6548–6551.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry, 19(16), 4872–4881.

  • Lundgren, R. J., et al. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 16(16), 4194–4197.

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  • National Institutes of Health. (2017). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. European Journal of Organic Chemistry, 2017(40), 6046–6054.

  • Royal Society of Chemistry. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18, 1035-1039.

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  • National Institutes of Health. (2021). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 26(16), 4991.

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  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform, 43(20).

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  • Royal Society of Chemistry. (2021). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 23, 8568-8574.

  • American Chemical Society. (2022). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Organic Letters, 24(4), 978–983.

  • ResearchGate. (2018). Is the amine of the amino-acid protection group compulsory in peptide synthesis?

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Sources

The Strategic Role of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid in the Synthesis of C5AR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Inflammatory Cascade at its Core

The complement system, a crucial component of innate immunity, plays a double-edged sword in human health. While essential for host defense, its dysregulation can fuel a wide array of inflammatory and autoimmune diseases.[1] A key mediator in this inflammatory cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through binding to the C5a receptor (C5aR), a G-protein coupled receptor (GPCR) predominantly found on myeloid cells.[2] The activation of C5aR triggers a signaling cascade leading to neutrophil chemotaxis, degranulation, and the release of inflammatory cytokines, contributing to the pathology of diseases such as ANCA-associated vasculitis, rheumatoid arthritis, and sepsis.[3]

Consequently, the development of small molecule C5aR antagonists has emerged as a promising therapeutic strategy to quell aberrant inflammation.[4][5] One such orally available antagonist that has garnered significant attention is Avacopan (formerly CCX168), approved for the treatment of ANCA-associated vasculitis.[6][7][8] The intricate synthesis of Avacopan and other C5aR antagonists relies on the strategic use of highly functionalized building blocks. This application note provides a detailed technical guide on the synthesis and application of a key intermediate, 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid , highlighting its pivotal role in the construction of these complex therapeutic agents.

The C5aR Signaling Pathway: A Target for Intervention

The binding of C5a to its receptor, C5aR1, initiates a cascade of intracellular events that are central to the inflammatory response. Understanding this pathway is critical to appreciating the mechanism of action of C5aR antagonists.

C5aR_Signaling cluster_membrane Cell Membrane C5aR C5aR1 (GPCR) G_protein Gαi/Gα16 C5aR->G_protein activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK C5a C5a C5a->C5aR binds Inflammation Chemotaxis, Cytokine Release, Degranulation PI3K_Akt->Inflammation MAPK->Inflammation

Caption: Simplified C5aR1 signaling pathway leading to inflammation.

Synthesis of this compound: A Multi-step Approach

The synthesis of this key intermediate is not a trivial one-step process. It requires a strategic sequence of reactions to install the necessary functional groups with the correct regiochemistry. The following protocol outlines a plausible and well-documented synthetic route, drawing from established methodologies for nitration, reduction, and amine protection.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for the target intermediate.

Part 1: Synthesis of 2-(4-Amino-2-nitrophenyl)acetic acid

The initial step involves the selective nitration of 4-aminophenylacetic acid. The presence of the activating amino group directs the nitration to the ortho position.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-aminophenylacetic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-amino-2-nitrophenyl)acetic acid.

Causality and Experimental Choices:

  • The use of a low temperature during nitration is crucial to prevent over-nitration and decomposition of the starting material.

  • The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution. The ortho-nitro product is favored due to steric hindrance from the acetic acid side chain at the other ortho position.

Part 2: Boc Protection of the Amino Group

The subsequent step involves the protection of the newly introduced amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust method for protecting amines during subsequent synthetic transformations.[9][10]

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-(4-amino-2-nitrophenyl)acetic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

  • Basification: Add a base such as sodium hydroxide or triethylamine to deprotonate the carboxylic acid and facilitate the reaction.[11]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Causality and Experimental Choices:

  • The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.[12] This is critical for multi-step syntheses where other functional groups need to be manipulated.

  • The reaction is typically carried out in a biphasic system or a mixture of organic solvent and water to ensure the solubility of both the amino acid and the Boc anhydride.

Application in the Synthesis of Avacopan (CCX168)

The synthesized This compound serves as a crucial building block in the total synthesis of the C5aR antagonist, Avacopan.[6] Although the exact, publicly disclosed synthetic route by the manufacturer may vary, the utility of this intermediate can be illustrated in a plausible synthetic sequence leading to the core of the Avacopan molecule.

The synthesis of Avacopan involves the formation of a complex piperidine core. The this compound can be converted into a key piperidine intermediate through a series of steps including reduction of the nitro group, amide coupling, and cyclization reactions.

Illustrative Subsequent Transformations
  • Nitro Group Reduction: The nitro group of the intermediate is selectively reduced to an amine. This is typically achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.[6] This step unmasks the second amino group required for subsequent cyclization.

  • Amide Coupling: The carboxylic acid functionality is activated and coupled with another amine-containing fragment, a common strategy in the assembly of complex molecules.

  • Cyclization and Further Functionalization: The resulting linear precursor undergoes an intramolecular cyclization to form the piperidine ring, a key structural feature of Avacopan. Subsequent steps would involve deprotection of the Boc group and further functionalization to complete the synthesis of the final drug molecule.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolvent(s)Typical YieldReference
Nitration 4-Aminophenylacetic acidHNO₃, H₂SO₄H₂SO₄60-75%General Nitration Protocols
Boc Protection 2-(4-Amino-2-nitrophenyl)acetic acid(Boc)₂O, BaseDioxane/Water85-95%[9][11]
Nitro Reduction This compoundH₂, Pd/CMethanol/Ethanol>90%[6]

Safety and Handling

This compound and its precursors require careful handling in a laboratory setting.

  • Nitrating agents (Nitric and Sulfuric Acid): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Di-tert-butyl dicarbonate ((Boc)₂O): A moisture-sensitive solid. Handle in a dry environment.

  • Catalytic Hydrogenation (Pd/C and H₂ gas): Hydrogen gas is highly flammable. This reaction should be conducted in a well-ventilated area, away from ignition sources, using appropriate hydrogenation apparatus.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This compound is a strategically important intermediate in the synthesis of C5aR antagonists. Its preparation, while multi-stepped, utilizes well-established and reliable chemical transformations. The presence of the ortho-nitro group, the Boc-protected amine, and the carboxylic acid functionality provides a versatile scaffold for the construction of complex heterocyclic systems, such as the piperidine core of Avacopan. This technical guide provides researchers and drug development professionals with a foundational understanding of the synthesis and application of this key building block, facilitating the development of novel therapeutics targeting the C5a-C5aR axis for the treatment of a range of inflammatory diseases.

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  • U.S. Food and Drug Administration. (2024, June 4). Tavneos (avacopan) capsule. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4-CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II). Retrieved from [Link]

  • PubMed Central. (n.d.). C5a Receptor Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. This document provides in-depth troubleshooting, optimization strategies, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the complexities of this multi-step synthesis, ensuring both high yield and purity.

Overview of the Synthetic Strategy

The target molecule, this compound, is a valuable intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds.[1] A common and reliable synthetic route begins with the commercially available and cost-effective starting material, 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine).[2]

The synthesis can be logically divided into three primary stages:

  • Boc Protection: The primary amine of 2-methyl-5-nitroaniline is protected with a tert-butoxycarbonyl (Boc) group.

  • Side-Chain Functionalization: The benzylic methyl group is converted into a nitrile (cyanide) group.

  • Hydrolysis: The nitrile is hydrolyzed to the final carboxylic acid.

This pathway is generally robust, but each step presents unique challenges that can impact overall yield and purity. This guide will address these challenges systematically.

Visual Workflow of the Synthesis

The following diagram outlines the key transformations in the synthesis.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Side-Chain Functionalization cluster_2 Stage 3: Nitrile Hydrolysis A 2-Methyl-5-nitroaniline B Tert-butyl (2-methyl-5-nitrophenyl)carbamate A->B (Boc)₂O, Base (e.g., TEA, DMAP) A->B D Benzylic Bromide Intermediate B->D AIBN, CCl₄, Reflux B->D C N-Bromosuccinimide (NBS) F 2-(4-(Boc-amino)-2-nitrophenyl)acetonitrile D->F DMSO or Acetone D->F E Sodium Cyanide (NaCN) G 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid F->G Strong Acid (e.g., H₂SO₄/H₂O) or Base (e.g., NaOH), Heat F->G G Start Low Yield in Final Step (Hydrolysis) CheckTLC Check TLC/LCMS of Crude Product Start->CheckTLC BocPresent Is Boc Group Intact? CheckTLC->BocPresent BocLost Major Product is Deprotected Acid BocPresent->BocLost Yes IncompleteReaction Starting Nitrile Remains BocPresent->IncompleteReaction No MilderAcid Action: Use Milder Acid (e.g., H₃PO₄) or Lower Temp BocLost->MilderAcid Option 1 SwitchToBase Action: Switch to Basic Hydrolysis (e.g., NaOH/H₂O₂ then heat) BocLost->SwitchToBase Option 2 (Recommended) IncreaseTime Action: Increase Reaction Time or Temperature IncompleteReaction->IncreaseTime CheckReagents Action: Verify Reagent Concentration/Purity IncompleteReaction->CheckReagents

Sources

Technical Support Center: Recrystallization of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" via recrystallization. We will move beyond basic protocols to address the nuances of this specific molecule, offering troubleshooting solutions and explaining the rationale behind each step to ensure a successful and efficient purification process.

Understanding the Molecule: Key Physicochemical Characteristics

Before starting any recrystallization, it's crucial to analyze the structural attributes of the target compound.

  • Aromatic Carboxylic Acid: The phenylacetic acid core provides a rigid structure, while the carboxylic acid group (-COOH) is polar and a strong hydrogen bond donor and acceptor. This feature is key to its solubility behavior.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that increases the molecule's polarity and potential for dipole-dipole interactions.

  • Boc-Protecting Group (-NHBoc): The tert-butoxycarbonyl group introduces a bulky, moderately non-polar element. While the carbamate itself has polar character (C=O, N-H), the tert-butyl group adds significant steric hindrance and lipophilicity. The Boc group is known to be stable under neutral and basic conditions but is sensitive to strong acids.[1]

This combination of polar and non-polar functionalities suggests that an ideal recrystallization solvent will likely be one of moderate polarity, or a carefully selected two-solvent system will be required.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: There is no single "perfect" solvent, but based on the molecule's structure, moderately polar solvents are the best starting point. The principle of "like dissolves like" is a useful guide.

  • Recommended Single Solvents: Ethanol, isopropanol, or ethyl acetate are excellent choices to screen first. Solvents containing functional groups similar to the compound often work well.[2][3]

  • Recommended Two-Solvent Systems: A highly effective approach is to use a "solvent/anti-solvent" pair. Common examples include:

    • Ethyl acetate / Hexane

    • Acetone / Hexane

    • Ethanol / Water

In these systems, the compound is dissolved in a minimum amount of the hot "good" solvent (e.g., ethyl acetate), and the "bad" or "anti-solvent" (e.g., hexane) is added dropwise until the solution becomes faintly cloudy (the cloud point).[4] Gentle heating should redissolve the precipitate, and upon slow cooling, pure crystals will form.

Q2: How stable is the Boc-protecting group during this procedure?

A2: The Boc group is generally robust under typical recrystallization conditions. It is stable to heat, alkaline hydrolysis, and many nucleophiles.[1] However, it is sensitive to acid. Therefore, avoid using strongly acidic solvents or contaminants. If using acetic acid, ensure it is glacial and free of strong acid impurities.[5]

Q3: My crude material is yellowish-brown. Will recrystallization remove the color?

A3: Yes, recrystallization is an effective method for removing colored impurities, which are often byproducts from the synthesis (e.g., nitration reactions).[6] If a single recrystallization does not yield a colorless or off-white solid, a second recrystallization can be performed. For stubbornly colored impurities, a very small amount of activated charcoal can be added to the hot solution before filtration.

Caution: Use charcoal sparingly, as it can adsorb your product and significantly reduce the yield.[7]

Solvent Selection Data

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. The following table summarizes potential solvents, ordered by increasing polarity, to aid in your selection process.

SolventBoiling Point (°C)Relative PolarityRationale & Comments
Toluene1110.099Good for dissolving aromatic compounds. May be paired with hexane.[4]
Ethyl Acetate770.228Excellent starting choice. Good balance of polarity. Volatile and easy to remove.[3]
Acetone560.355Strong solvent, may show high solubility even when cold. Often used in a pair with an anti-solvent like hexane.[3]
2-Propanol (IPA)820.546A common and effective alcohol for recrystallizing polar molecules.
Ethanol780.654A versatile and widely used solvent for compounds with hydrogen-bonding capabilities.[3]
Acetic Acid1180.648Can be effective for carboxylic acids, but it is non-volatile and difficult to remove completely from the final product.[4][8]
Water1001.000The compound is likely insoluble in water, making it an excellent anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.[3]

Polarity data sourced from the University of Rochester.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the recrystallization of "this compound."

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: This occurs when the dissolved solid comes out of solution at a temperature above its melting point, often due to high impurity levels or a solution that is too concentrated.[9] It can also happen if the boiling point of the solvent is higher than the melting point of the compound.

  • Solution 1 (Adjust Concentration): Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear again. Allow it to cool much more slowly.

  • Solution 2 (Slow Cooling): Avoid placing the hot flask directly on a cold surface or in an ice bath.[10] Let it cool to room temperature on a benchtop, insulated with a cork ring, and then move it to an ice bath.

  • Solution 3 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent pair.

Issue 2: No crystals form, even after cooling in an ice bath.

  • Cause: This is almost always due to using too much solvent. The solution is not supersaturated enough for nucleation to occur.[9][10]

  • Solution 1 (Reduce Solvent Volume): Gently heat the solution and evaporate some of the solvent in a fume hood or using a rotary evaporator. Once the volume is reduced, attempt the slow cooling process again.

  • Solution 2 (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal nucleation.

    • Seeding: If you have a pure crystal of the compound, add a tiny speck to the cold solution to act as a template for crystal growth.

Issue 3: The product recovery is very low.

  • Cause:

    • Too much solvent was used initially (see Issue 2).

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.

    • Cool the solution in an ice-water bath for at least 30 minutes to maximize precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Visualized Workflows

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Select Solvent System (Single or Paired) B Add Crude Solid to Flask A->B C Add Minimum Amount of Hot Solvent B->C D Dissolve Solid Completely (Add more hot solvent if needed) C->D E Hot Filtration (If insoluble impurities exist) D->E Optional F Slow Cooling (To Room Temperature) D->F E->F G Ice Bath Cooling (To Maximize Yield) F->G H Collect Crystals (Vacuum Filtration) G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K K J->K Analyze Purity (e.g., Melting Point, NMR)

Caption: Standard workflow for recrystallization.

Troubleshooting Logic Diagram

G cluster_oil Oiling Out cluster_noxtal No Crystals Form cluster_lowyield Low Yield Start Problem Encountered Oil Compound separates as a liquid Start->Oil NoXtal Solution remains clear after cooling Start->NoXtal LowYield Minimal product recovered Start->LowYield Sol_Oil1 Re-heat, add more solvent, cool very slowly Oil->Sol_Oil1 Sol_Oil2 Change to a lower boiling point solvent Oil->Sol_Oil2 Sol_NoXtal1 Evaporate excess solvent and re-cool NoXtal->Sol_NoXtal1 Sol_NoXtal2 Induce crystallization: Scratch flask or add seed crystal NoXtal->Sol_NoXtal2 Sol_LowYield1 Ensure minimum hot solvent was used LowYield->Sol_LowYield1 Sol_LowYield2 Ensure thorough cooling in ice bath LowYield->Sol_LowYield2

Sources

Navigating the Synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes and ensure the desired product's purity and yield.

Introduction to the Synthetic Challenge

The synthesis of this compound is a nuanced process that requires careful control over reaction conditions to prevent the formation of undesired byproducts. The key steps typically involve the protection of an amino group, followed by a regioselective nitration of the aromatic ring. Each of these stages presents a unique set of challenges that can impact the overall success of the synthesis. This guide will address the most common issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity During Nitration

Question: I am getting a mixture of nitro-isomers during the nitration of my Boc-protected starting material. How can I improve the regioselectivity to favor the desired 2-nitro product?

Answer:

This is a common challenge stemming from the directing effects of the substituents on the phenyl ring. The tert-butoxycarbonylamino (-NHBoc) group is a strong activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. Conversely, the acetic acid side chain (-CH₂COOH) is a deactivating, meta-directing group.

In the case of 4-(Tert-butoxycarbonylamino)phenylacetic acid, the powerful ortho-, para-directing effect of the -NHBoc group at position 4 will primarily direct the incoming nitro group to the positions ortho to it, which are positions 3 and 5. However, the desired product is the 2-nitro isomer. This indicates that the starting material for a successful synthesis is likely not 4-(Tert-butoxycarbonylamino)phenylacetic acid but rather a precursor that allows for the introduction of the nitro group at the desired position before the final structure is achieved.

A plausible synthetic route involves starting with 4-aminophenylacetic acid, followed by nitration, and then Boc-protection. In the nitration of 4-aminophenylacetic acid under strongly acidic conditions, the amino group will be protonated to form an anilinium ion (-NH₃⁺). This protonated form is a meta-director. Therefore, nitration will be directed to the position meta to the -NH₃⁺ group and ortho to the -CH₂COOH group, which is the desired position 2.

Troubleshooting Protocol for Regioselectivity:

  • Confirm Your Starting Material and Synthetic Route: The most effective way to ensure the correct regiochemistry is to perform the nitration on 4-aminophenylacetic acid before the Boc-protection step.

  • Control of Acidity: During the nitration of 4-aminophenylacetic acid, ensure the reaction medium is sufficiently acidic to fully protonate the amino group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

  • Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize side reactions and improve selectivity.

Issue 2: Cleavage of the Boc-Protecting Group During Nitration

Question: My NMR analysis shows a significant amount of the deprotected amino compound after the nitration step. How can I prevent the loss of the Boc group?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under strongly acidic conditions.[1] The standard nitrating mixture of concentrated nitric and sulfuric acids can readily cleave the Boc group, leading to the formation of the free amine. This not only consumes your starting material but can also lead to undesired side reactions, as the free amino group is highly activating and can be oxidized or lead to different nitration patterns.

Causality of Boc Deprotection:

The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

Troubleshooting Protocol to Prevent Boc Deprotection:

  • Milder Nitrating Agents: Employing a milder nitrating agent is the most effective strategy. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, has been successfully used for the nitration of Boc-protected anilines.[1] This reagent is less acidic than the conventional mixed acid system and can often effect nitration without significant Boc-group cleavage.

  • Strict Temperature Control: If using mixed acids is unavoidable, maintaining a very low reaction temperature (e.g., -10 to 0 °C) can help to minimize the rate of the deprotection reaction.

  • Alternative Synthetic Route: As mentioned in the previous section, the most robust solution is to introduce the Boc protecting group after the nitration step. This completely circumvents the issue of Boc group stability during nitration.

Issue 3: Formation of Di-nitro Byproducts

Question: I am observing the formation of a dinitrated product in my reaction mixture. How can I avoid this over-nitration?

Answer:

Over-nitration, leading to the formation of dinitro compounds, is a common side reaction in the nitration of activated aromatic rings. The presence of the electron-donating -NHBoc group (or a free amino group) strongly activates the ring towards electrophilic substitution, making it susceptible to a second nitration.

Troubleshooting Protocol to Minimize Dinitration:

  • Stoichiometry of the Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is often sufficient. Avoid using a large excess.

  • Controlled Addition and Low Temperature: Add the nitrating agent slowly and portion-wise to the reaction mixture while maintaining a low temperature. This helps to keep the concentration of the active nitrating species low at any given time, thus disfavoring the second nitration.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dinitrated product.

Issue 4: Oxidation of the Acetic Acid Side Chain

Question: I suspect that the acetic acid side chain is being oxidized during the reaction, leading to impurities. Is this a known side reaction and how can I prevent it?

Answer:

While less common than issues with regioselectivity or deprotection, the oxidation of the benzylic methylene group (-CH₂COOH) of phenylacetic acid derivatives can occur under strong oxidizing conditions.[2] Nitric acid is a strong oxidizing agent, and under harsh conditions (e.g., high temperatures, high concentrations of nitric acid), it can potentially oxidize the side chain to a carbonyl group or even lead to cleavage of the C-C bond.

Troubleshooting Protocol to Prevent Side-Chain Oxidation:

  • Maintain Low Temperatures: This is the most critical factor. Perform the nitration at low temperatures (0-10 °C) to minimize the oxidative potential of the nitric acid.

  • Use of Milder Nitrating Agents: As with preventing Boc deprotection, using a milder nitrating agent like acetyl nitrate can reduce the likelihood of side-chain oxidation.

  • Avoid Prolonged Reaction Times: Do not let the reaction run for an extended period after the consumption of the starting material. Prompt work-up is essential.

Issue 5: Decarboxylation of the Phenylacetic Acid Moiety

Question: Is there a risk of decarboxylation of my product or starting material during the synthesis?

Answer:

Decarboxylation of phenylacetic acids is generally not a major concern under standard nitration conditions. However, the presence of a nitro group, particularly in the ortho or para position, can activate the molecule towards decarboxylation under certain conditions, such as in the presence of a base or at elevated temperatures.[3][4] While unlikely to be a primary side reaction during the acidic nitration step, it is a potential degradation pathway to be aware of during work-up and purification, especially if basic conditions or high heat are employed.

Preventative Measures Against Decarboxylation:

  • Neutral or Acidic Work-up: During the work-up of the reaction, maintain acidic or neutral pH conditions to avoid base-catalyzed decarboxylation.

  • Avoid Excessive Heat: When removing solvents or drying the product, use moderate temperatures to prevent thermal decarboxylation.

  • Storage: Store the final product in a cool, dry place.

Visualizing the Synthetic Pathway and Potential Side Reactions

To better understand the relationships between the desired reaction and potential side reactions, the following workflow diagram is provided.

Synthesis_Troubleshooting cluster_main Main Synthetic Pathway cluster_side_reactions Potential Side Reactions SM 4-Aminophenylacetic Acid Nitration Nitration (HNO3/H2SO4, 0-10°C) SM->Nitration Intermediate 2-(4-Amino-2-nitrophenyl)acetic acid Nitration->Intermediate Isomer Formation of Nitro-Isomers (e.g., 3-nitro) Nitration->Isomer Incorrect Regioselectivity Dinitration Dinitration Product Nitration->Dinitration Over-nitration Oxidation Side-Chain Oxidation Nitration->Oxidation Harsh Conditions Boc_Protection Boc Protection ((Boc)2O, Base) Intermediate->Boc_Protection Product 2-(4-(Tert-butoxycarbonylamino)- 2-nitrophenyl)acetic acid Boc_Protection->Product Decarboxylation Decarboxylation Product->Decarboxylation Base/Heat Deprotection Boc-Deprotection (if nitrating Boc-protected starting material)

Caption: Synthetic pathway and potential side reactions.

Summary Table of Troubleshooting Strategies

Issue Primary Cause Recommended Solution(s)
Poor Regioselectivity Incorrect directing group effects.1. Nitrate 4-aminophenylacetic acid before Boc-protection. 2. Ensure strongly acidic conditions for nitration.
Boc-Deprotection Strong acidity of nitrating mixture.1. Use milder nitrating agents (e.g., acetyl nitrate). 2. Perform Boc-protection after nitration. 3. Maintain very low reaction temperatures.
Dinitration High reactivity of the aromatic ring.1. Use stoichiometric amounts of the nitrating agent. 2. Slow, controlled addition at low temperatures. 3. Monitor reaction progress and quench promptly.
Side-Chain Oxidation Strong oxidizing nature of nitric acid.1. Maintain low reaction temperatures. 2. Use milder nitrating agents. 3. Avoid prolonged reaction times.
Decarboxylation Basic conditions or high temperatures.1. Maintain acidic or neutral pH during work-up. 2. Avoid excessive heat during purification and drying.

Conclusion

The successful synthesis of this compound hinges on a strategic approach to the reaction sequence and meticulous control over reaction parameters. By anticipating and addressing the common side reactions detailed in this guide, researchers can significantly improve the efficiency and reproducibility of their synthesis. Remember that careful monitoring of the reaction progress is paramount to achieving a high yield of the desired product with minimal impurities.

References

  • The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. (2020). Request PDF. [Link]

  • Preparation method of 4-aminophenylacetic acid medicine intermediate. (2017).
  • Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. (2008). ResearchGate. [Link]

  • Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. (2016). International Journal of Chemical and Physical Sciences. [Link]

  • The Mechanism of Decarboxylation of -p-Nitrophenyl-trans-cinnamic Acids. (1963). Journal of Organic Chemistry. [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2013). ResearchGate. [Link]

  • Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. (2012). SciSpace. [Link]

  • Side Chain Oxidations, Phenols, Arylamines. (2022). Chemistry LibreTexts. [Link]

  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. (1952). ResearchGate. [Link]

  • p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

  • Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. (2013). National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997).
  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Oxidation of acetic acid by manganese (III) salts. (1970). RSC Publishing. [Link]

  • Nitration of aniline. (2019). Chemistry Stack Exchange. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2021). GSC Online Press. [Link]

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Technical Support Center: Synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of this valuable synthetic intermediate.

Overall Synthesis Strategy & Key Challenges

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of challenges. The most direct method involves the regioselective nitration of a pre-formed, Boc-protected phenylacetic acid derivative. An alternative route involves constructing the acetic acid side chain on a pre-nitrated and protected aniline core.

Success in this synthesis hinges on carefully controlling reaction conditions to manage regioselectivity during the nitration step and preventing the acid-labile tert-butoxycarbonyl (Boc) protecting group from being cleaved prematurely.

Synthesis_Pathways cluster_0 Route A: Nitration First cluster_1 Route B: Side-Chain Construction A1 4-Aminophenylacetic acid A2 4-(Tert-butoxycarbonylamino) -phenylacetic acid A1->A2 Boc₂O, Base A3 Target Product A2->A3 HNO₃ / H₂SO₄ (Controlled Temp) B1 4-Amino-2-nitrotoluene B2 4-(Tert-butoxycarbonylamino) -2-nitrotoluene B1->B2 Boc₂O, Base B3 1-Bromomethyl-4-(Boc-amino) -2-nitrobenzene B2->B3 NBS, Initiator B4 2-(4-(Boc-amino)-2-nitrophenyl) -acetonitrile B3->B4 NaCN B5 Target Product B4->B5 Acid/Base Hydrolysis

Caption: Overview of primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, presented in a question-and-answer format to directly resolve specific experimental issues.

Section 1: The Nitration Reaction (Route A)

The most critical step in this route is the selective introduction of a nitro group at the C2 position, ortho to the acetic acid side chain and meta to the strongly activating Boc-amino group.

Q1: My nitration reaction results in a low yield of the desired 2-nitro isomer and a significant amount of the 3-nitro isomer. What's going wrong?

A1: This is a classic regioselectivity problem. The N-Boc-amino group is a powerful ortho, para-director, while the carboxymethyl group (-CH₂COOH) is a weak deactivator and meta-director. The desired 2-nitro product is sterically hindered by the adjacent acetic acid group.

  • Causality: The formation of the 3-nitro isomer (ortho to the N-Boc-amino group) is electronically favored and sterically less hindered. To favor the 2-nitro product, you must control the kinetics of the reaction.

  • Solutions:

    • Strict Temperature Control: Nitration is highly exothermic. Run the reaction at a lower temperature (e.g., -10 °C to 0 °C) by adding your nitrating agent dropwise to a cooled solution of the substrate. This slows down the reaction, increasing selectivity for the less favored but desired isomer.

    • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is often too aggressive. Consider using milder nitrating agents like fuming nitric acid in acetic anhydride or using a stoichiometric amount of a nitrating salt (e.g., KNO₃) in sulfuric acid.

    • Order of Addition: Add the substrate solution slowly to the cold nitrating mixture, rather than the other way around. This ensures that the substrate is always in the presence of excess nitrating agent under controlled conditions, which can sometimes improve selectivity.

Q2: I'm observing significant Boc-deprotection during the nitration step. How can I prevent this?

A2: The Boc protecting group is notoriously sensitive to strong acids. The concentrated sulfuric acid typically used in nitration mixtures can readily cleave it.

  • Causality: The mechanism of Boc-deprotection involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation.

  • Solutions:

    • Minimize Sulfuric Acid: Use the minimum amount of H₂SO₄ necessary to catalyze the reaction. You can experiment with using concentrated H₃PO₄ as a co-acid, which is less aggressive towards the Boc group.

    • Alternative Conditions: Avoid mixed acid altogether. Using nitric acid in a solvent like acetic acid or dichloromethane can sometimes be effective, although reaction times may be longer.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to minimize the substrate's exposure time to the strong acid.

Q3: The crude product after workup is a dark, oily tar instead of a solid. What causes this and how can I purify it?

A3: The formation of tars or dark oils is typically due to over-nitration (dinitration) or oxidative side reactions.[1] Phenolic compounds, even when protected, can be sensitive to strong oxidizing conditions.

  • Causality: The highly activated aromatic ring is susceptible to further nitration or oxidation, leading to a complex mixture of byproducts that are difficult to crystallize.

  • Solutions:

    • Controlled Workup: Quench the reaction by pouring it carefully onto crushed ice. This rapidly dilutes the acid and dissipates heat.

    • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.[2]

    • Purification: If the product still fails to crystallize, column chromatography on silica gel is the most effective purification method.[2] Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The desired product is often a pale yellow solid.

Nitration_Troubleshooting start Low Yield or Impure Product in Nitration Step q1 Problem Poor Regioselectivity (3-nitro isomer) start->q1 q2 Problem Boc-Deprotection start->q2 q3 Problem Dark Tar Formation (Degradation/Over-nitration) start->q3 s1 Solution 1. Lower Temperature (-10 to 0 °C) 2. Use Milder Nitrating Agent 3. Control Addition Order q1->s1 s2 Solution 1. Minimize H₂SO₄ 2. Use HNO₃ in Acetic Acid 3. Reduce Reaction Time q2->s2 s3 Solution 1. Quench on Ice 2. Bicarbonate Wash 3. Column Chromatography q3->s3

Caption: Decision tree for troubleshooting the nitration step.

Section 2: Side-Chain Hydrolysis (Route B)

If you are synthesizing the target by hydrolyzing an ester or nitrile precursor, such as ethyl 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetate or the corresponding acetonitrile, this final step is crucial for achieving a high yield of the pure carboxylic acid.

Q1: My hydrolysis of the ester/nitrile precursor is slow, incomplete, or results in Boc-deprotection. What are the best conditions?

A1: Balancing the need for conditions strong enough to hydrolyze an ester or nitrile with the need to preserve the acid-sensitive Boc group is the primary challenge.

  • Causality: Acid-catalyzed hydrolysis is effective but poses a high risk of deprotection.[3][4] Base-catalyzed saponification of esters is generally safer for the Boc group but can be slow for sterically hindered esters. Nitrile hydrolysis typically requires more forcing conditions.

  • Solutions:

    • For Esters (Saponification):

      • Optimal Base: Use lithium hydroxide (LiOH) in a mixed solvent system like THF/water or methanol/water at room temperature. LiOH is highly effective for saponification and is less harsh than NaOH or KOH.

      • Monitoring: Track the disappearance of the starting ester by TLC. Reactions can take anywhere from 2 to 24 hours.

      • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of ~3-4 to protonate the carboxylate and precipitate the product.[4] Do not over-acidify.

    • For Nitriles:

      • Basic Hydrolysis: Strong basic conditions (e.g., 6M NaOH at reflux) are often required, which significantly risks Boc-deprotection. A two-step approach is often better: first, convert the nitrile to an amide using hydrogen peroxide under basic conditions, then hydrolyze the amide under milder conditions.

      • Acidic Hydrolysis: A mixture of concentrated H₂SO₄ and water can hydrolyze the nitrile effectively, as demonstrated in the synthesis of p-nitrophenylacetic acid.[3] However, this will almost certainly cleave the Boc group. This route is only viable if you plan to re-protect the amine later.

ConditionSubstrateProsConsRecommended Use Case
LiOH, THF/H₂O, RT EsterHigh yield, Boc-group safeCan be slow (2-24h)Preferred method for ester hydrolysis.
NaOH, MeOH, Reflux EsterFaster than LiOHHigher risk of side reactionsWhen speed is critical and some yield loss is acceptable.
Conc. H₂SO₄/H₂O, Heat Nitrile/EsterFast, high conversionGuaranteed Boc-deprotection Not recommended unless re-protection is planned.[3]
6M NaOH, Reflux NitrileEffective for nitrile hydrolysisHigh risk of Boc-deprotectionLast resort for nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q: How can I best monitor the progress of my reactions? A: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system like 3:1 or 2:1 Hexanes:Ethyl Acetate. The product, being a carboxylic acid, will have a lower Rf value (be more polar) than its ester or nitrile precursor. Staining with potassium permanganate or visualizing under UV light are effective methods. For precise quantitative analysis, HPLC is the preferred method.

Q: What are the critical safety precautions for the nitration step? A: Nitration reactions using mixed acid are highly energetic and potentially explosive if not controlled. Always perform the reaction in a fume hood with a blast shield. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Add reagents slowly and ensure the reaction is adequately cooled in an ice/salt bath. Have a base bath ready for quenching any spills.

Q: My final product is an off-white or pale yellow solid, but the literature reports a different color. Is this a problem? A: A pale yellow color is common for nitro-aromatic compounds and is generally not an indication of impurity.[3][5] However, a dark brown or orange color suggests the presence of impurities, likely from oxidation or side reactions. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can often yield a purer, lighter-colored product.

Q: Can I use a different protecting group for the amine? A: Yes. If acid sensitivity is a major issue, consider using an acetyl (Ac) or carbobenzyloxy (Cbz) group. An acetyl group can be introduced with acetic anhydride and removed under basic conditions. A Cbz group is stable to acid but can be removed by catalytic hydrogenation, which would also reduce the nitro group. The choice depends on the overall synthetic plan.

Optimized Experimental Protocols

Protocol 1: Synthesis via Nitration of 4-(Tert-butoxycarbonylamino)-phenylacetic acid (Route A)

This protocol prioritizes selectivity and preservation of the Boc-group.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-(tert-butoxycarbonylamino)-phenylacetic acid (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of substrate). Cool the solution to -5 °C in an ice/salt bath.

  • Nitration: In the dropping funnel, prepare a nitrating solution of fuming nitric acid (1.1 eq) in glacial acetic acid (1 mL). Add this solution dropwise to the cooled substrate solution over 30 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (2:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 20 g per gram of starting material). A precipitate should form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dissolve the crude solid in ethyl acetate. Wash the organic solution with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from an ethyl acetate/hexanes mixture to yield the pure product as a pale yellow solid.

Protocol 2: Hydrolysis of Ethyl 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetate

This protocol uses mild basic conditions to ensure the Boc-group remains intact.

  • Preparation: Dissolve the ester starting material (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (approx. 20 mL per gram of ester).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution. Stir the mixture vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction may take 4-12 hours for complete consumption of the starting material.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove most of the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is approximately 3-4. A solid will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to afford the final product.

References

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Org. Synth. 2020, 97, 96-124. [Link]

  • ResearchGate. (2009). US008802888B2 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Coll. Vol. 1, p.406 (1941); Vol. 2, p.75 (1922). [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PubMed Central (PMC). (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]

  • MDPI. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • PubMed. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2019). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. [Link]

  • Pharmaffiliates. (n.d.). API Yield Optimization Techniques and Strategies. Retrieved January 23, 2026, from [Link]

  • PubMed Central (PMC). (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • ResearchGate. (2018). Optimization of Reaction Conditions. [Link]

Sources

"2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your starting material and the success of your experiments by explaining the causality behind our recommendations.

Frequently Asked Questions (FAQs): Storage & Handling

Q1: What are the optimal long-term storage conditions for this compound?

This compound is a multi-functional molecule, and its stability depends on protecting its three key chemical features: the nitroaromatic ring, the acid-labile Boc protecting group, and the carboxylic acid.

Based on the stability profiles of its structural components, the optimal storage conditions are designed to minimize chemical degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] For long-term stability, storage at 2-8°C under an inert atmosphere (like argon or nitrogen) is highly recommended.

  • Causality:

    • Cool Temperature (2-8°C): Lowering the temperature slows down the rate of all potential degradation reactions. While stable under normal conditions, many organic nitroaromatics are thermodynamically unstable and can decompose, especially in the presence of impurities that may lower their thermal stability.[1][4][5][6]

    • Dry Environment: Moisture can facilitate hydrolysis of the Boc group, especially if trace acidic or basic impurities are present.

    • Inert Atmosphere: While the compound is not acutely sensitive to oxygen, an inert atmosphere prevents potential long-term oxidative degradation of the molecule.

    • Tightly Sealed Container: Prevents the ingress of moisture and atmospheric contaminants.[1][3]

Q2: Is the compound sensitive to light?

Yes, compounds containing a nitroaromatic group can be sensitive to light. The nitro group can absorb UV light, which can lead to photochemical reactions and degradation over time.

  • Recommendation: Always store the solid compound in an amber or opaque vial to protect it from light. When preparing solutions, use amber glassware or wrap the container in aluminum foil, especially if the solution will be stored for any length of time before use.

Q3: What common laboratory materials and chemicals are incompatible with this compound?

Incompatibility stems from the reactivity of the compound's functional groups. Avoid contact with the following:

  • Strong Acids: Will rapidly cleave the tert-butoxycarbonyl (Boc) protecting group, exposing the free amine.[7][][9] This is the most common cause of degradation during experimental workups or storage in improperly cleaned glassware.

  • Strong Bases: Can deprotonate the carboxylic acid to form a salt and may also promote side reactions involving the nitro group or the benzylic position.[1][4][10]

  • Strong Oxidizing Agents: Can react with the phenylacetic acid moiety.[1][4][10]

  • Reducing Agents (e.g., H₂/Pd, Zn/HCl, NaBH₄): These will reduce the nitro group to an amine. While often a desired synthetic step, accidental exposure will consume the starting material.

Incompatible Material ClassReason for IncompatibilityPotential Outcome
Strong Acids (e.g., TFA, HCl)Acid-catalyzed cleavage of the Boc group.[7][9]Formation of 2-(4-amino-2-nitrophenyl)acetic acid.
Strong Bases (e.g., NaOH, t-BuOK)Deprotonation and potential side reactions.[1][4][10]Salt formation, potential decomposition.
Strong Oxidizing Agents Oxidation of the aromatic system or side chain.[1][10]Unwanted side products, decomposition.
Strong Reducing Agents Reduction of the nitro group.Formation of 2-(4-(Boc-amino)-2-aminophenyl)acetic acid.

FAQs: Stability & Degradation

Q4: What is the primary degradation pathway I should be concerned about during my experiments?

The most significant and common degradation pathway is the acid-catalyzed cleavage of the Boc protecting group . The Boc group is designed to be stable under neutral and basic conditions but is readily removed by acid.[][11]

  • Mechanism Insight: The cleavage proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This reaction is often autocatalytic if acidic byproducts are formed.

cluster_0 Boc Deprotection Pathway Start Boc-Protected Amine Protonation Protonation (H+) Start->Protonation Acidic Conditions (e.g., TFA, HCl) CarbamicAcid Unstable Carbamic Acid Intermediate Protonation->CarbamicAcid Loss of t-butyl cation Deprotected Free Amine CarbamicAcid->Deprotected Decarboxylation Gases CO2 + Isobutylene CarbamicAcid->Gases

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Q5: My sample has developed a slight yellow or brownish tint upon storage. Is it still usable?

A color change often indicates some level of degradation. Aromatic nitro compounds can be prone to forming colored impurities or charge-transfer complexes.[12] However, a minor color change does not automatically mean the material is unusable for all applications.

  • Recommendation: Do not assume the material is pure. Before proceeding with a critical, large-scale, or lengthy experiment, you must perform a quality control (QC) check to assess the purity and identity of the compound. A faint color change might indicate <5% impurity, which may be acceptable for some initial screening experiments, but it could be detrimental to others.

Troubleshooting Guide & Protocols

Issue: My reaction is giving low yields or unexpected side products, and I suspect starting material degradation.

This is a common and valid concern. Before troubleshooting complex reaction parameters, it is essential to validate the integrity of your starting material.

This protocol provides a two-step verification process using Thin-Layer Chromatography (TLC) and Proton NMR (¹H NMR) to confirm the identity and purity of your starting material.

Part A: Thin-Layer Chromatography (TLC) Analysis

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of your compound.

    • Dissolve it in 0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a stock solution.

  • TLC Plate Spotting:

    • Using a capillary spotter, carefully spot a small amount of the solution onto a silica gel TLC plate.

    • For comparison, it is ideal to spot a reference sample of known purity if available.

  • Elution:

    • Develop the plate in a TLC chamber using an appropriate solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 1:1 or 2:1 v/v), often with 1% acetic acid to ensure the carboxylic acid remains protonated and spots cleanly.

    • The addition of acetic acid prevents "streaking" of the spot on the silica plate.

  • Visualization & Analysis:

    • Visualize the plate under a UV lamp (254 nm). The aromatic ring should show a dark spot.

    • Self-Validation: A pure compound should appear as a single, well-defined spot. The presence of multiple spots indicates impurities. The most common impurity, the deprotected amine, will have a much lower Rf value (it will be more polar and stick to the silica gel, running closer to the baseline).

Part B: ¹H NMR Spectroscopy Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Confirm Key Signals: Look for the characteristic peaks of the molecule:

      • A large singlet around ~1.5 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

      • A singlet for the two benzylic protons of the acetic acid side chain.

      • Distinct signals in the aromatic region (typically ~7-8.5 ppm ) corresponding to the substituted phenyl ring.

      • A broad singlet for the carboxylic acid proton (can be >10 ppm and is sometimes not observed).

    • Look for Impurities: The most critical check is for the absence of the deprotected amine and the presence of the Boc singlet. If the Boc group has been cleaved, the large singlet at ~1.5 ppm will be significantly diminished or absent, and new peaks corresponding to the free amine product will appear.

Caption: Troubleshooting workflow for unexpected experimental results.

By following this guide, researchers can confidently handle, store, and troubleshoot experiments involving this compound, ensuring higher reproducibility and success in their synthetic endeavors.

References

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.[Link]

  • Nguyen, T. L. A., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • ResearchGate. Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.[Link]

  • PubChem. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid.[Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]

  • Indian Ecological Society. Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection.[Link]

  • Stoessel, F. (2008). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]

  • LibreTexts Chemistry. Nitro Compounds.[Link]

  • Karns, J. S., et al. (1985). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. PubMed Central. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic.[Link]

  • ResearchGate. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam.[Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability.[Link]

  • PubChem. 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid.[Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

Sources

Troubleshooting guide for "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. This molecule, with its unique combination of a sterically hindered carboxylic acid, a reducible nitro group, and an acid-labile Boc-protecting group, presents specific challenges in synthetic chemistry. This guide is designed in a practical question-and-answer format to directly address the common issues encountered during its synthesis and subsequent reactions.

Section 1: Synthesis & Purification FAQs

Q1: My synthesis of this compound is resulting in a low yield. What are the common pitfalls?

A1: Low yields typically stem from issues in the multi-step synthesis, which often involves nitration, amine protection, and side-chain elaboration. The most critical steps to scrutinize are the nitration and the final hydrolysis if the synthesis proceeds via an ester or nitrile intermediate.

Common Causes & Solutions:

  • Suboptimal Nitration: The nitration of the phenylacetic acid precursor is a key step. Using a standard mixed acid (concentrated nitric and sulfuric acid) can lead to over-nitration or oxidative degradation if not carefully controlled.[1]

    • Solution: Maintain low temperatures (0-5 °C) during the addition of the nitrating agent. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid the formation of dinitro- or other over-oxidized byproducts.

  • Incomplete Hydrolysis: If your synthesis involves a nitrile or ester precursor, the final hydrolysis step to yield the carboxylic acid can be problematic.[1]

    • Solution (for Nitrile Hydrolysis): Strong acidic or basic conditions are required. For acidic hydrolysis, refluxing with concentrated HCl is common. For basic hydrolysis, NaOH followed by acidic workup can be used. Be aware that under harsh acidic conditions, premature cleavage of the Boc-group can occur. A two-step approach, where the acid is liberated before Boc protection, can sometimes offer a cleaner route.

  • Side Reactions During Boc Protection: The protection of the aniline intermediate with di-tert-butyl dicarbonate (Boc)₂O is usually efficient. However, if the reaction is sluggish, side reactions can occur.

    • Solution: Ensure the use of a suitable base (e.g., triethylamine or sodium bicarbonate) and an appropriate solvent. The reaction should be monitored for the complete consumption of the starting amine.[2]

Section 2: Troubleshooting Downstream Reactions

This section focuses on the three reactive centers of the molecule: the carboxylic acid, the nitro group, and the Boc-protecting group.

Logical_Relationships cluster_reactions Primary Reactive Sites cluster_transformations Common Transformations Molecule 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid COOH Carboxylic Acid (-COOH) Molecule->COOH NO2 Nitro Group (-NO2) Molecule->NO2 NHBoc Boc Group (-NHBoc) Molecule->NHBoc Coupling Amide/Ester Coupling COOH->Coupling Challenge: Steric Hindrance Reduction Selective Reduction NO2->Reduction Challenge: Boc-Group Stability Deprotection Acidic Cleavage NHBoc->Deprotection Challenge: Acid Sensitivity

Fig 1. Key reactive sites and associated synthetic challenges.
Q2: My amide or ester coupling reaction with the carboxylic acid is sluggish and gives low conversion. Why is this happening?

A2: The primary reason for slow coupling reactions is the steric hindrance and electronic effect imposed by the ortho-nitro group. This bulky group physically blocks the approach of nucleophiles (amines or alcohols) to the carboxyl carbon.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like EDC may be too slow. Consider using more powerful coupling agents that form a highly reactive intermediate.

    • HATU or HBTU: These uronium-based reagents are highly effective for sterically hindered couplings. They rapidly generate an activated ester that is less susceptible to steric hindrance.

    • Acid Chloride Formation: Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a much more reactive electrophile. However, these reagents are harsh and may not be compatible with other sensitive functional groups in your substrate.

  • Reaction Conditions:

    • Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions.

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier, but monitor carefully for decomposition.[3]

Q3: How can I selectively reduce the nitro group to an amine without cleaving the acid-labile Boc protecting group?

A3: This is the most common and critical challenge when working with this molecule. The Boc group is readily cleaved by strong acids, which are often used in traditional nitro reduction methods (e.g., SnCl₂/HCl).[4] Therefore, conditions must be chosen carefully to ensure the stability of the Boc group.

Method Reagents & Conditions Advantages Disadvantages/Pitfalls Boc Stability
Catalytic Hydrogenation H₂ (1 atm or balloon), 10% Pd/C, in MeOH or EtOAc, Room Temp.High yield, clean reaction, easy workup.Catalyst can be sensitive to impurities. Not suitable for molecules with other reducible groups (alkenes, alkynes).Excellent
Transfer Hydrogenation Ammonium formate, 10% Pd/C, in MeOH, Reflux.Avoids use of pressurized H₂ gas. Generally fast.Can sometimes stall; requires elevated temperature.Excellent
Metal Reduction (Neutral) Iron powder, NH₄Cl, in EtOH/H₂O, Reflux.Inexpensive, tolerant of many functional groups.[5]Requires elevated temperature; workup can be tedious due to iron salts.Very Good
Metal Reduction (Acidic) SnCl₂·2H₂O in EtOAc or EtOH.Effective and fast.HIGH RISK of Boc cleavage. Requires careful pH control during workup. Not recommended unless other methods fail.Poor

Recommendation: Catalytic hydrogenation with Palladium on Carbon (Pd/C) under neutral conditions (e.g., in methanol or ethyl acetate) is the most reliable method for selectively reducing the nitro group while preserving the Boc protecting group.[6][7]

Q4: My nitro reduction with Pd/C is incomplete. What should I check?

A4: An incomplete hydrogenation reaction can be frustrating. Here is a logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_purity Purity Issues cluster_setup Setup Issues Start Incomplete Nitro Reduction Check_Catalyst 1. Check Catalyst Activity Start->Check_Catalyst Check_Purity 2. Assess Substrate Purity Check_Catalyst->Check_Purity Catalyst OK C1 Is the Pd/C old or expired? Use fresh catalyst. Check_Catalyst->C1 Check_Setup 3. Verify Reaction Setup Check_Purity->Check_Setup Substrate Pure P1 Are there sulfur or halide impurities? These poison the catalyst. Purify starting material. Check_Purity->P1 Solution Implement Solutions Check_Setup->Solution Setup Correct S1 Is the system properly flushed with H₂? Ensure no air/O₂ remains. Check_Setup->S1 S2 Is stirring adequate? Ensure catalyst is well suspended. Check_Setup->S2

Fig 2. Diagnostic workflow for incomplete catalytic hydrogenation.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol provides a reliable method for the synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-aminophenyl)acetic acid.

Materials:

  • This compound

  • Palladium on Carbon (10% w/w, 50% wet)

  • Methanol (MeOH), anhydrous grade

  • Hydrogen (H₂) gas balloon or supply

  • Celite™

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Inerting: Carefully add the wet 10% Pd/C catalyst (approx. 0.1 eq by weight of palladium). The catalyst should be handled with care as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Leave the reaction to stir vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a more polar spot (the amine product) indicates completion.

  • Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad thoroughly with methanol to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography if necessary.

References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • University of Groningen - Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. [Link]

  • PubChem - 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. [Link]

  • Google Patents - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).
  • ResearchGate - Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

  • Wikipedia - (2-Nitrophenyl)acetic acid. [Link]

  • PubChem - (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid. [Link]

  • Organic Syntheses - p-NITROPHENYLACETIC ACID. [Link]

  • ACS Publications - Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]

  • Organic Chemistry Portal - Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal - tert-Butyl Esters. [Link]

  • University of Rochester - How to Troubleshoot a Reaction. [Link]

  • NIH - N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Organic Chemistry Portal - Nitro Reduction - Common Conditions. [Link]

Sources

Technical Support Center: Navigating Impurities in 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this intermediate in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the common impurities encountered with this compound, moving beyond a simple list of potential contaminants to explain the causality behind their formation and provide robust troubleshooting strategies.

The synthesis of this compound, a key building block in various pharmaceutical syntheses, primarily involves the nitration of its precursor, 2-(4-(Tert-butoxycarbonylamino)phenyl)acetic acid. While seemingly straightforward, this electrophilic aromatic substitution is a critical step where a spectrum of impurities can be introduced. Understanding and controlling these impurities is paramount for the successful synthesis of pure active pharmaceutical ingredients (APIs).

This guide is structured in a question-and-answer format to directly address the specific challenges you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing multiple spots on my TLC/peaks in my HPLC analysis of the crude product. What are the likely isomeric impurities, and why do they form?

A1: The most common impurities you are observing are likely positional isomers of the nitro group. The nitration of 2-(4-(Tert-butoxycarbonylamino)phenyl)acetic acid is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is dictated by the directing effects of the two substituents: the -NHBoc group and the -CH₂COOH group.

  • The -NHBoc group is a strongly activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.

  • The -CH₂COOH group is a weakly deactivating, ortho, para-director.

The interplay of these directing effects, coupled with steric hindrance, leads to the formation of a mixture of isomers.

Common Isomeric Impurities:

Impurity NameStructureRationale for Formation
2-(4-(Tert-butoxycarbonylamino)-3-nitrophenyl)acetic acid NO₂ adjacent to the amino groupThe -NHBoc group strongly directs the incoming nitro group to the ortho position (position 3). This is often a significant impurity.
2-(4-(Tert-butoxycarbonylamino)-5-nitrophenyl)acetic acid NO₂ meta to the acetic acid groupAlso an ortho position relative to the -NHBoc group. Its formation is generally less favored than the 3-nitro isomer due to steric hindrance from the adjacent acetic acid side chain.

Troubleshooting Isomeric Impurities:

Controlling the reaction temperature is crucial for improving regioselectivity. Running the nitration at lower temperatures (e.g., 0 to -10 °C) can enhance the formation of the desired 2-nitro isomer over the 3-nitro isomer.

Q2: My mass spectrometry data shows a peak corresponding to a di-nitrated product. How can I avoid this over-nitration?

A2: The formation of di-nitrated impurities is a common issue when the reaction conditions are too harsh or the reaction time is extended. The activating nature of the -NHBoc group makes the aromatic ring susceptible to further nitration.

Potential Di-nitrated Impurities:

  • 2-(4-(Tert-butoxycarbonylamino)-2,6-dinitrophenyl)acetic acid

  • 2-(4-(Tert-butoxycarbonylamino)-3,5-dinitrophenyl)acetic acid

Prevention and Mitigation of Di-nitration:

  • Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent (e.g., nitric acid). Using a slight excess (1.05-1.1 equivalents) is often sufficient.

  • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further nitration. As with isomeric impurities, lower reaction temperatures can help minimize over-reaction.

  • Choice of Nitrating Agent: Milder nitrating agents can be employed to reduce the reactivity and improve selectivity.

Q3: I see a significant amount of my starting material, 2-(4-(Tert-butoxycarbonylamino)phenyl)acetic acid, remaining in the reaction mixture. What could be the cause?

A3: Incomplete nitration is a frequent challenge and can be attributed to several factors.

Potential Causes for Incomplete Reaction:

  • Insufficient Nitrating Agent: Ensure the accurate measurement and addition of the nitrating agent.

  • Low Reaction Temperature: While low temperatures are beneficial for selectivity, they can also slow down the reaction rate. Finding the optimal temperature that balances reactivity and selectivity is key.

  • Poor Mixing: In a heterogeneous reaction mixture, ensure efficient stirring to facilitate contact between the reactants.

  • Deactivated Nitrating Agent: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can lose its potency if not prepared or stored correctly.[1]

Troubleshooting Incomplete Nitration:

  • Optimize Reaction Conditions: Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the conversion.

  • Incremental Addition of Nitrating Agent: Adding the nitrating agent portion-wise can help maintain its concentration and drive the reaction to completion.

Workflow for Impurity Identification and Removal

The following workflow provides a systematic approach to identifying and removing common impurities.

Caption: Workflow for impurity analysis and purification.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Separation

This method is designed for the separation and quantification of the desired 2-nitro isomer from the 3-nitro and 5-nitro isomers.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Rationale: The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape. The gradient elution allows for the separation of isomers with slightly different polarities.

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for removing small amounts of isomeric impurities and unreacted starting material.[2]

Step-by-Step Methodology:

  • Solvent Selection: A mixture of ethyl acetate and hexanes is often a suitable solvent system. The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Self-Validation: The purity of the recrystallized material should be confirmed by HPLC and melting point analysis. A sharp melting point close to the literature value is indicative of high purity.

Mechanistic Insights

Understanding the reaction mechanism is key to controlling impurity formation.

nitration_mechanism cluster_reaction Electrophilic Aromatic Substitution HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ + H3O+ + 2HSO4- NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ + H3O+ + 2HSO4- StartingMaterial 2-(4-(Boc-amino)phenyl)acetic acid SigmaComplex Sigma Complex (Resonance Stabilized) StartingMaterial->SigmaComplex Product 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid SigmaComplex->Product Deprotonation NO2+ NO2+ NO2+->StartingMaterial Electrophilic Attack

Caption: Formation of the nitronium ion and subsequent electrophilic attack.

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[1] In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich aromatic ring of the starting material to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity and yields the nitrated product.

References

  • Yabroff, D. L., & Porter, C. W. (1932). The Nitration of Phenylacetic Acid. Journal of the American Chemical Society, 54(3), 1199-1201. [Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18(39), 7487-7493. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • PubMed. (1992). Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens. Retrieved from [Link]

  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. Retrieved from [Link]

  • Request PDF. (2016). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Retrieved from [Link]

  • SlideShare. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090428A2 - Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n.
  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • MD Topology. (n.d.). (2,4-Dinitrophenyl)aceticacid. Retrieved from [Link]

Sources

Technical Support Center: Boc Deprotection of Nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of nitrophenylacetic acid derivatives. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a clear understanding of the chemical principles at play. We aim to equip you with the knowledge to overcome common hurdles and achieve successful deprotection of these often-sensitive substrates.

Introduction: The Unique Challenges of Nitrophenylacetic Acid Derivatives

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under many conditions and its lability to acid.[1] However, when applied to nitrophenylacetic acid derivatives, the deprotection step can be unexpectedly complex. The interplay of three key structural features dictates the reaction's outcome:

  • The Electron-Withdrawing Nitro Group: This powerful group significantly deactivates the aromatic ring and can influence the reactivity of the Boc-protected amine. The position of the nitro group (ortho, meta, or para) also plays a crucial role in the electronic environment of the molecule.[2]

  • The Acidic Benzylic Proton: The proton on the carbon adjacent to the phenyl ring and the carboxylic acid is susceptible to abstraction, potentially leading to side reactions under certain conditions.

  • The Carboxylic Acid Moiety: This group can be sensitive to some of the harsh conditions used for Boc deprotection, especially if it is in an esterified form.[3]

This guide will address the specific issues arising from this unique combination of functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the Boc deprotection of nitrophenylacetic acid derivatives in a question-and-answer format.

Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's happening?

A1: The Cause: The strong electron-withdrawing effect of the nitro group can reduce the reactivity of the Boc-protected amine towards protonation, which is the initial step in the deprotection mechanism.[3] In the case of N-Boc 3-nitroaniline, for example, deprotection has been observed to be slower.[3] While this may seem counterintuitive as electron-withdrawing groups can sometimes accelerate cleavage under different conditions, with strong acids like TFA, the initial protonation can be the rate-limiting step.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 4-6 hours or overnight) at room temperature. If the reaction is still incomplete, gentle heating (e.g., to 40°C) may be beneficial, but should be done cautiously to avoid side reactions.

  • Increase Acid Concentration: While a 20-50% TFA in DCM solution is standard, for recalcitrant substrates, using neat TFA can be effective.[4] However, be aware that this increases the risk of side reactions.

  • Switch to a Different Acidic System: 4M HCl in dioxane is a common and effective alternative to TFA.[4] Some researchers find it to be a stronger deprotecting agent.

Workflow for Troubleshooting Incomplete Deprotection:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: I'm observing a significant amount of an unknown, higher molecular weight side product. What could it be?

A2: The Cause: The most likely culprit is tert-butylation of your aromatic ring or other nucleophilic sites on your molecule. The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[1] This electrophile can then attack the electron-rich aromatic ring of another molecule of your starting material or product. While the nitro group is deactivating, the phenylacetic acid moiety can still be susceptible to this side reaction.

Troubleshooting Steps:

  • Use a Scavenger: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate.

    ScavengerTypical ConcentrationNotes
    Triethylsilane (TES) 5-10% (v/v)Highly effective. Reacts with the tert-butyl cation to form the volatile isobutane.[5]
    Anisole 5-10% (v/v)A classic scavenger. The resulting tert-butylated anisole is generally easy to remove during workup.
    Thioanisole 5-10% (v/v)Also very effective, particularly for protecting sulfur-containing amino acids if present.
    Water 1-5% (v/v)Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
  • Lower the Reaction Temperature: Running the deprotection at 0°C can significantly reduce the rate of tert-butylation.

  • Dilute the Reaction Mixture: Using a more dilute solution can decrease the likelihood of intermolecular side reactions.

Proposed Mechanism of tert-Butylation Side Reaction:

tert_butylation cluster_0 Boc Deprotection cluster_1 Side Reaction BocN Boc-NH-R CarbamicAcid [HO-C(=O)-NH-R] BocN->CarbamicAcid + H+ Hplus H+ Amine H2N-R CarbamicAcid->Amine - CO2 tBu t-Bu+ CarbamicAcid->tBu CO2 CO2 tBu_side t-Bu+ NitrophenylaceticAcid Nitrophenylacetic Acid Derivative AlkylatedProduct t-Bu-Nitrophenylacetic Acid Derivative NitrophenylaceticAcid->AlkylatedProduct + t-Bu+

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Characterization of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparative characterization of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the target molecule through detailed ¹H and ¹³C NMR spectral interpretation. Furthermore, a comparative analysis with structurally similar compounds is presented to highlight unique spectral signatures. This guide is grounded in established spectroscopic principles and includes a detailed experimental protocol for reproducible data acquisition.

Introduction: The Significance of Structural Verification

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry. The precise arrangement of its functional groups—a carboxylic acid, a nitro group, and a Boc-protected amine on a phenylacetic acid framework—demands unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering detailed insights into the molecular architecture in a non-destructive manner.

This guide moves beyond a simple presentation of data, explaining the causal relationships between the molecule's electronic environment and its NMR spectral output. By understanding these fundamentals, researchers can confidently identify this compound, assess its purity, and distinguish it from related structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound have been systematically numbered. This numbering scheme will be used consistently throughout the analysis.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting. The predicted spectrum in a common solvent like DMSO-d₆ is detailed below.

  • Aromatic Protons (H3, H5, H6):

    • Causality: The aromatic region is shaped by the electronic effects of three substituents. The nitro group (-NO₂) at C2 is a strong electron-withdrawing group, which deshields adjacent protons (ortho and para positions) through both inductive and resonance effects.[1][2] Conversely, the Boc-amino group (-NHBoc) at C4 is an electron-donating group, which shields its ortho and para protons.

    • H3: This proton is ortho to both the electron-withdrawing nitro group and the electron-donating amino group. The strong deshielding effect of the nitro group is expected to dominate, placing this signal significantly downfield. It will appear as a doublet of doublets (dd) due to coupling with H5 (meta, J ≈ 2-3 Hz) and potentially a smaller long-range coupling.

    • H5: Positioned ortho to the electron-donating amino group and meta to the nitro group, this proton will be the most shielded of the aromatic protons. It should appear as a doublet of doublets (dd) due to coupling with H6 (ortho, J ≈ 7-10 Hz) and H3 (meta, J ≈ 2-3 Hz).[3]

    • H6: This proton is ortho to the acetic acid group and meta to the nitro group. It will be deshielded relative to benzene and will likely appear as a doublet (d) due to ortho coupling with H5 (J ≈ 7-10 Hz).[3] The reported ¹H NMR spectrum for nitrobenzene shows the ortho protons (relative to the nitro group) as the most deshielded.[1]

    • Predicted Shifts (δ): H3 > H6 > H5, likely in the range of 7.0 - 8.2 ppm.

  • Benzylic Protons (C7-H₂):

    • Causality: These two protons are adjacent to the aromatic ring and the carboxylic acid group. Their chemical shift is influenced by the deshielding effects of both moieties.

    • Predicted Signal: A singlet, as there are no adjacent protons for coupling. The expected chemical shift is in the range of 3.6 - 4.0 ppm.

  • Boc Protons (C11, C12, C13-H₃):

    • Causality: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds.

    • Predicted Signal: A sharp singlet integrating to 9H. Its characteristic chemical shift is typically around 1.4 - 1.5 ppm.[4][5]

  • Amine Proton (N4-H):

    • Causality: The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

    • Predicted Signal: A broad singlet, likely appearing downfield, potentially in the range of 9.5 - 10.5 ppm in DMSO-d₆.

  • Carboxylic Acid Proton (C8-OH):

    • Causality: This acidic proton is highly deshielded and readily exchanges, leading to a broad signal.

    • Predicted Signal: A very broad singlet, appearing far downfield, typically above 12 ppm in DMSO-d₆.[6]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.[7]

  • Carbonyl Carbons (C8, C9):

    • Causality: Carbonyl carbons are significantly deshielded due to the electronegativity of the attached oxygen atoms.

    • Predicted Signals: Two distinct signals in the downfield region. The carboxylic acid carbonyl (C8) is expected around 170-185 ppm.[8][9] The carbamate carbonyl (C9) of the Boc group will also appear in a similar region, typically around 150-160 ppm.

  • Aromatic Carbons (C1-C6):

    • Causality: The chemical shifts are dictated by substituent effects. Carbons directly attached to electron-withdrawing groups are deshielded, while those attached to electron-donating groups are shielded.[10]

    • Predicted Signals: Six distinct signals are expected in the 110-150 ppm range.

      • C2 (ipso-NO₂): Strongly deshielded by the nitro group, expected around 148 ppm.[1]

      • C4 (ipso-NHBoc): Shielded by the amino group, but the direct attachment to nitrogen will still place it downfield.

      • C1 (ipso-CH₂COOH): Its chemical shift will be influenced by the attached alkyl group.

      • C3, C5, C6: Their shifts will be intermediate, determined by their position relative to the substituents. Quaternary carbons (C1, C2, C4) will typically show weaker signals.[9]

  • Boc Group Carbons (C10, C11, C12, C13):

    • Causality: The quaternary carbon and the methyl carbons of the Boc group have characteristic chemical shifts.

    • Predicted Signals: The quaternary carbon (C10) is expected around 80 ppm. The three equivalent methyl carbons (C11, C12, C13) will produce a single strong signal around 28 ppm.

  • Benzylic Carbon (C7):

    • Causality: This sp³-hybridized carbon is attached to the aromatic ring and a carbonyl group.

    • Predicted Signal: Expected in the range of 35-45 ppm.

Summary of Predicted NMR Data

The following tables summarize the anticipated NMR data for the target compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Integration
C8-OH > 12.0 Broad s 1H
N4-H 9.5 - 10.5 Broad s 1H
H3 ~8.2 dd 1H
H6 ~7.8 d 1H
H5 ~7.2 dd 1H
C7-H₂ 3.6 - 4.0 s 2H

| C11,12,13-H₃ | 1.4 - 1.5 | s | 9H |

Table 2: Predicted ¹³C NMR Data

Carbon(s) Chemical Shift (δ, ppm)
C8 (COOH) 170 - 185
C9 (Boc C=O) 150 - 160
C2 (C-NO₂) ~148
C4 (C-NHBoc) ~140
C1, C3, C5, C6 110 - 135
C10 (Boc quat. C) ~80
C7 (CH₂) 35 - 45

| C11, C12, C13 (Boc CH₃) | ~28 |

Comparative Analysis with Alternative Compounds

To underscore the unique spectral features of the target molecule, we compare its predicted data with that of two related compounds: 4-Nitrophenylacetic acid and 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride .

cluster_0 Structural Comparison cluster_1 Key Differentiating Features A Target Molecule 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid F1 Boc Signals: ¹H: ~1.45 ppm (9H, s) ¹³C: ~80, 28, 155 ppm A->F1 Presence of F2 Aromatic Pattern: Complex AMX system A->F2 Exhibits B Alternative 1 4-Nitrophenylacetic acid F3 Aromatic Pattern: Symmetric AA'BB' system B->F3 Exhibits F4 Absence of Boc signals B->F4 Confirms C Alternative 2 2-Amino-2-(2-nitrophenyl)acetic acid C->F4 F5 Benzylic CH vs. Methine CH C->F5 Distinguished by

Sources

A Comparative Guide to the Mass Spectrometry of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of intermediates is paramount to ensuring the success of a synthetic route and the purity of the final active pharmaceutical ingredient (API). "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" is a key synthetic intermediate, incorporating three critical functional groups: a carboxylic acid, a nitroaromatic ring, and a tert-butoxycarbonyl (Boc)-protected amine. The analysis of this molecule presents a unique challenge due to the varied chemical properties of these moieties.

This guide provides an in-depth, expert-led comparison of mass spectrometry-based approaches for the characterization of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, predict fragmentation patterns based on first principles, and compare the primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the confident analysis of this molecule and structurally similar compounds.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule with the polarity, molecular weight, and thermal lability of this compound, Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the analytical method of choice. The chromatographic separation provided by LC is essential for isolating the analyte from impurities, while the "soft" ionization of ESI prevents the thermal degradation that would occur in techniques like Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information through controlled fragmentation of the isolated parent ion[3].

Predicted Molecular Weight and Formula
  • Chemical Formula: C₁₄H₁₈N₂O₆

  • Average Molecular Weight: 326.30 g/mol

  • Monoisotopic Molecular Weight: 326.1165 Da

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are highly recommended. These instruments can provide mass accuracy within 5 ppm, enabling the confident determination of the elemental composition and distinguishing the target compound from isobaric impurities[4].

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed as a starting point and should be optimized for the specific instrumentation used.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)[5]. The final concentration should be optimized to avoid detector saturation.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is ideal for retaining this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: Formic acid is a common mobile phase modifier that aids in protonation for positive ion mode ESI and improves peak shape[6].

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[7]

  • Injection Volume: 2-5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Analysis Modes: Separate runs for Positive and Negative ion modes are recommended to maximize information.

  • Rationale: The carboxylic acid is best ionized in negative mode ([M-H]⁻), while the Boc-amino group can be detected in positive mode ([M+H]⁺). The nitro group enhances ionization in negative mode[8].

  • Key Parameters (Instrument Dependent):

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

  • Acquisition:

    • Full Scan (MS1): Scan m/z range 100-400 to detect the precursor ions.

    • Tandem MS (MS/MS): Isolate the precursor ions ([M+H]⁺ and [M-H]⁻) and subject them to Collision-Induced Dissociation (CID) with a stepped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Visual Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dilute Sample (1-10 µg/mL) LC C18 Reversed-Phase Chromatography Prep->LC Inject ESI Electrospray Ionization (ESI) LC->ESI Elute MS1 Full Scan MS (Detect [M+H]⁺ / [M-H]⁻) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment Precursor) MS1->MS2 Isolate Data Spectral Interpretation & Confirmation MS2->Data

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Patterns: A Structural Roadmap

The true power of MS/MS lies in interpreting the fragmentation patterns, which act as a fingerprint for the molecule's structure.

Positive Ion Mode ESI-MS/MS ([M+H]⁺ at m/z 327.12)

In positive mode, fragmentation is dominated by the lability of the Boc protecting group. This is a well-characterized behavior for Boc-protected amines and amino acids[3][7][9].

  • Loss of Isobutylene (C₄H₈): A neutral loss of 56.06 Da is highly characteristic, resulting in a carbamic acid intermediate.

    • m/z 327.12 → m/z 271.06

  • Loss of the full Boc group (C₅H₈O₂): Subsequent loss of CO₂ from the carbamic acid, or a concerted loss of the entire Boc group as tert-butoxycarbonyl radical followed by hydrogen abstraction, results in a total loss of 100.05 Da.

    • m/z 327.12 → m/z 227.07

  • Loss of tert-Butanol (C₄H₁₀O): A rearrangement can also lead to the loss of neutral tert-butanol (74.07 Da).

    • m/z 327.12 → m/z 253.05

Negative Ion Mode ESI-MS/MS ([M-H]⁻ at m/z 325.10)

In negative mode, the charge is stabilized on the carboxylate, and fragmentation is driven by the other functional groups. This mode is particularly informative for nitroaromatic carboxylic acids[8][10].

  • Decarboxylation (Loss of CO₂): The most common fragmentation for carboxylic acids is the neutral loss of 44.00 Da[11].

    • m/z 325.10 → m/z 281.10

  • Loss of Nitric Oxide (NO): Nitroaromatic compounds can lose a radical NO (30.00 Da), which is an exception to the even-electron rule but is common for these structures[8].

    • m/z 325.10 → m/z 295.10

  • Loss of Nitrogen Dioxide (NO₂): Loss of the entire nitro group as a radical NO₂ (46.00 Da) is also a characteristic fragmentation pathway.

    • m/z 325.10 → m/z 279.10

Visualizing the Fragmentation Pathways

Fragmentation cluster_pos Positive Ion Mode ([M+H]⁺) cluster_neg Negative Ion Mode ([M-H]⁻) Parent C14H18N2O6 MW = 326.1165 Da MH_plus [M+H]⁺ m/z 327.12 Parent->MH_plus +H⁺ MH_minus [M-H]⁻ m/z 325.10 Parent->MH_minus -H⁺ Frag_Pos1 [M+H - C4H8]⁺ m/z 271.06 MH_plus->Frag_Pos1 - 56 Da Frag_Pos2 [M+H - Boc]⁺ m/z 227.07 MH_plus->Frag_Pos2 - 100 Da Frag_Neg1 [M-H - CO2]⁻ m/z 281.10 MH_minus->Frag_Neg1 - 44 Da Frag_Neg2 [M-H - NO2]⁻ m/z 279.10 MH_minus->Frag_Neg2 - 46 Da

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the premier technique for this analysis, other methods have specific applications. The choice of technique depends on the analytical question being asked—be it quantitation, structural confirmation, or routine purity checks.

Technique Specificity Sensitivity Structural Information Throughput Primary Application
LC-MS/MS Very HighVery High (pg-fg)High (MW & Fragment Data)HighIdentification, Quantitation, Impurity Profiling
HPLC-UV ModerateModerate (ng-µg)Low (Retention Time Only)Very HighRoutine Purity Analysis, Quantitation (with standard)
NMR Spectroscopy AbsoluteLow (mg)Absolute (Full 3D Structure)LowUnambiguous Structural Elucidation, Reference Standard Characterization
GC-MS HighHighHigh (with Derivatization)ModerateNot suitable without derivatization due to thermal lability[12].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Due to the presence of the nitroaromatic chromophore, this compound will have a strong UV absorbance, making HPLC-UV a viable method for routine purity checks and quantitation[13][14]. However, it lacks the specificity of MS. Co-eluting impurities with similar UV spectra could lead to inaccurate quantification, a problem overcome by the mass-selective nature of an MS detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. It provides complete information about the carbon-hydrogen framework and the connectivity of atoms. While essential for the initial characterization of a new synthetic intermediate, its low sensitivity and throughput make it impractical for routine analysis or trace-level impurity detection.

Conclusion and Recommendations

For the comprehensive analysis of "this compound," a multi-faceted approach is recommended, with LC-ESI-MS/MS serving as the core technique.

  • For Discovery & Development: Employ high-resolution LC-MS/MS to confirm the elemental composition and elucidate the structure via fragmentation analysis in both positive and negative ion modes. Use NMR to provide the definitive, unambiguous structural proof for the reference standard.

  • For Routine Quality Control: Once the compound's identity and fragmentation are established, a targeted and highly sensitive LC-MS/MS method (using Multiple Reaction Monitoring, MRM) is the most robust method for quantitation and impurity detection. For less stringent, high-throughput purity assessments, a validated HPLC-UV method can be a cost-effective alternative.

By understanding the capabilities and limitations of each technique and leveraging the predictable fragmentation behavior of the key functional groups, researchers can establish a self-validating analytical system that ensures the identity, purity, and quality of this critical synthetic intermediate.

References

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Pfeifer, F., et al. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • The K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Available at: [Link]

  • Ganesh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • PubChem. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. Available at: [Link]

  • Pacholski, E., et al. (2018). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Kato, H., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • The, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Pfeifer, F., et al. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Harrison, A. G. (2009). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. ResearchGate. Available at: [Link]

  • Otsuki, H., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysa. ScienceDirect. Available at: [Link]

  • Spandene, E., et al. (2008). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Royal Society of Chemistry. Available at: [Link]

  • Parshintsev, J., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to Boc vs. Fmoc Protection for Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Nitrophenylacetic acids and their derivatives are important building blocks, and the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for the protection of amine functionalities on these scaffolds has significant implications for reaction efficiency, yield, and purity. This guide provides an in-depth, objective comparison of these two ubiquitous protecting groups in the context of nitrophenylacetic acid chemistry, supported by mechanistic insights and detailed experimental protocols.

The Dichotomy of Amine Protection: Acid-Labile vs. Base-Labile Strategies

The core principle of protecting group chemistry is the reversible masking of a reactive functional group to prevent its participation in a chemical transformation occurring elsewhere in the molecule. The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity and yield. Boc and Fmoc represent two distinct and highly effective strategies that offer an orthogonal relationship, a cornerstone of modern multi-step synthesis.[1][2]

The Boc group is a classic example of an acid-labile protecting group, typically cleaved under strong acidic conditions such as trifluoroacetic acid (TFA).[3][4] Conversely, the Fmoc group is designed to be stable to acid but labile to basic conditions, commonly removed with a secondary amine like piperidine.[5][6] This orthogonality is crucial when synthesizing complex molecules that may contain both acid- and base-sensitive functionalities.[1]

Head-to-Head Comparison: Boc vs. Fmoc for Nitrophenylacetic Acid Derivatives

The presence of a nitro group on the phenyl ring of phenylacetic acid introduces electronic effects that must be considered when choosing a protection strategy. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the molecule, including the ease of both protection and deprotection steps.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Protection Chemistry Reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[7]Reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base.[1]
Deprotection Chemistry Acid-catalyzed cleavage (e.g., TFA, HCl in dioxane).[3][8]Base-catalyzed β-elimination (e.g., 20% piperidine in DMF).[5][6]
Stability of Nitro Group Generally stable to the acidic deprotection conditions.[9]Generally stable to the basic deprotection conditions.
Influence of Nitro Group The electron-withdrawing nitro group can slow the rate of acid-catalyzed deprotection.The electron-withdrawing nature of the nitro group is not expected to significantly impact the rate of base-catalyzed deprotection.
Orthogonality Orthogonal to base-labile protecting groups like Fmoc.[1]Orthogonal to acid-labile protecting groups like Boc.[1]
Potential Side Reactions Risk of t-butylation of electron-rich aromatic rings if scavengers are not used.Potential for epimerization at the α-carbon of the phenylacetic acid due to the acidity of the α-proton under basic conditions.[10]
Monitoring Typically monitored by TLC or LC-MS.Deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.

Mechanistic Insights: The "Why" Behind the Chemistry

Understanding the mechanisms of protection and deprotection is critical for troubleshooting and optimizing synthetic routes.

Boc Protection and Deprotection

Boc protection proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O.[3] The deprotection is an acid-catalyzed elimination reaction. Protonation of the carbamate carbonyl oxygen is followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2]

Boc_Deprotection BocN Boc-NH-R Protonated Boc-N⁺H₂-R BocN->Protonated  + H⁺ Hplus H⁺ tBuOH t-BuOH Protonated->tBuOH → Loss of t-Bu⁺ + H₂O CarbamicAcid [HOOC-NH-R] Protonated->CarbamicAcid Amine H₂N-R CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2

Caption: Boc deprotection mechanism.

Fmoc Protection and Deprotection

Fmoc protection is analogous to Boc protection, typically using Fmoc-Cl or Fmoc-OSu. The deprotection mechanism is a base-mediated β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the formation of a carbamate anion, which then decarboxylates to give the free amine.[5][6]

Fmoc_Deprotection FmocN Fmoc-NH-R Intermediate Deprotonated Intermediate FmocN->Intermediate  + Base Base Base (Piperidine) Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Carbamate ⁻OOC-NH-R Intermediate->Carbamate Amine H₂N-R Carbamate->Amine CO2 CO₂ Carbamate->CO2

Caption: Fmoc deprotection mechanism.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of an aminonitrophenylacetic acid. These should be optimized for specific substrates.

Boc Protection of 4-Amino-2-nitrophenylacetic Acid

Materials:

  • 4-Amino-2-nitrophenylacetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-amino-2-nitrophenylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and stir until dissolved.

  • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Fmoc Protection of 4-Amino-2-nitrophenylacetic Acid

Materials:

  • 4-Amino-2-nitrophenylacetic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-amino-2-nitrophenylacetic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected product.

Boc Deprotection

Boc_Deprotection_Workflow Start Dissolve Boc-protected aminonitrophenylacetic acid in DCM Step1 Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) Start->Step1 Step2 Stir at room temperature (Monitor by TLC/LC-MS) Step1->Step2 Step3 Concentrate in vacuo Step2->Step3 Step4 Triturate with diethyl ether to precipitate the product Step3->Step4 End Isolate the deprotected amine salt by filtration Step4->End

Caption: Boc deprotection workflow.

Fmoc Deprotection

Fmoc_Deprotection_Workflow Start Dissolve Fmoc-protected aminonitrophenylacetic acid in DMF Step1 Add Piperidine (e.g., 20% v/v) Start->Step1 Step2 Stir at room temperature (Monitor by TLC/LC-MS/UV) Step1->Step2 Step3 Concentrate in vacuo Step2->Step3 Step4 Precipitate product by adding water or acidify and extract Step3->Step4 End Isolate the deprotected amine Step4->End

Caption: Fmoc deprotection workflow.

Conclusion and Recommendations

The choice between Boc and Fmoc for the protection of aminonitrophenylacetic acids is contingent on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Choose Boc protection when downstream steps involve basic conditions or nucleophiles that would cleave an Fmoc group. Be mindful that the electron-withdrawing nitro group may necessitate longer reaction times or stronger acidic conditions for deprotection.

  • Choose Fmoc protection when subsequent reactions require acidic conditions under which a Boc group would be labile. The primary concern with this strategy is the potential for epimerization at the α-carbon of the phenylacetic acid due to the basic deprotection conditions. Careful monitoring and optimization of the reaction time and temperature are crucial to mitigate this risk.

Ultimately, the orthogonality of these two protecting groups provides synthetic chemists with the flexibility to design robust and efficient routes to complex molecules derived from nitrophenylacetic acids. A thorough understanding of their respective chemistries and potential interactions with the target substrate is paramount for success.

References

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Eberle, M. K., & Brassy, C. (1992). Nitration of aromatics by lower oxidation states of nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (10), 1575-1579.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-328.
  • Agami, C., Couty, F., & Lequesne, C. (2003).
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]

Sources

Efficacy of "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" in complex molecule synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid in Complex Molecule Synthesis

Introduction: Strategic Design of Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those like benzimidazoles and quinolones, form the core of numerous FDA-approved drugs, valued for their diverse biological activities and ability to engage with a wide range of biological targets. The challenge for synthetic chemists is not merely to construct these cores, but to do so in a manner that allows for systematic and facile diversification to explore structure-activity relationships (SAR).

This guide focuses on a strategically designed building block, This compound , and evaluates its efficacy as a precursor for advanced heterocyclic synthesis. This molecule is an elegant example of a "masked" reactant, where latent functionalities are poised to react in a controlled sequence. We will dissect the rationale behind its design, provide a detailed protocol for its application, and objectively compare its performance against classical synthetic alternatives. The primary application demonstrated is its use in forming a functionalized heterocyclic core through a key reductive cyclization reaction[1].

Core Principle: Reductive Cyclization as an Efficient Annulation Strategy

The power of this compound lies in the specific arrangement of its functional groups. The ortho-positioning of a nitro group relative to a phenylacetic acid side chain is a classic precursor for intramolecular cyclization[1]. The transformation is typically triggered by the reduction of the nitro group to a primary amine. This newly formed, nucleophilic amine is perfectly positioned to attack the electrophilic carboxylic acid (or a suitable derivative), leading to a rapid and high-yielding ring closure to form a lactam.

The presence of the 4-(tert-butoxycarbonylamino) group, or "Boc" group, is a key strategic element. The Boc group is a robust protecting group that masks the reactivity of the aniline nitrogen under a wide variety of conditions, yet it can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA) once the core scaffold is assembled. This allows for a two-stage diversification strategy: first, the formation of the heterocyclic core, and second, the deprotection and subsequent functionalization of the exposed 4-amino group.

G cluster_main Reductive Cyclization Workflow Start 2-(4-(Boc-amino)-2-nitrophenyl)acetic acid Reduction Step 1: Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) Start->Reduction [Reducing Agent] Intermediate Reactive o-Amino Acid Intermediate (transient, not isolated) Reduction->Intermediate Cyclization Step 2: Intramolecular Cyclization (Spontaneous or Heat-Assisted) Intermediate->Cyclization Product1 Protected Heterocyclic Core Cyclization->Product1 Deprotection Step 3: Boc Deprotection (e.g., TFA) Product1->Deprotection [Acid] Product2 Functionalized Heterocyclic Core (Ready for Diversification) Deprotection->Product2 G cluster_A Route A: Intramolecular Reductive Cyclization cluster_B Route B: Phillips-Ladenburg Condensation A1 Title Compound A2 Mild Reduction & Spontaneous Cyclization A1->A2 A3 Functionalized Heterocycle A2->A3 B1 o-Phenylenediamine + Carboxylic Acid B2 Harsh Conditions (e.g., 4M HCl, >150°C) B1->B2 B3 Benzimidazole Product B2->B3

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) for the characterization of this important class of compounds. These molecules serve as versatile intermediates in the synthesis of various pharmaceuticals and complex organic structures.[1][2] A thorough understanding of their spectroscopic properties is paramount for synthesis confirmation, purity assessment, and quality control.

Foundational Principles: Understanding the Core Molecular Structure

The parent compound, this compound, possesses several key functional groups that dictate its spectroscopic behavior: a di-substituted aromatic ring, a nitro group (NO₂), a carboxylic acid (COOH), and a tert-butoxycarbonyl (Boc) protecting group. Each of these moieties imparts a unique signature to the analytical spectra, and their interplay provides a comprehensive structural fingerprint.

Derivatization of this core structure, for instance, through esterification of the carboxylic acid or modification of the Boc-protecting group, will induce predictable shifts and changes in the spectra. This guide will explore these variations, offering a comparative framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the amine proton, and the protons of the Boc group. The electron-withdrawing nature of the nitro group and the electronic effects of the Boc-protected amino group significantly influence the chemical shifts of the aromatic protons.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, 500 MHz, DMSO-d₆)

CompoundAr-H (ppm)-CH₂- (ppm)-NH- (ppm)-C(CH₃)₃ (ppm)-COOH (ppm)
Parent Acid 7.5-8.2 (m, 3H)~3.8 (s, 2H)~9.8 (s, 1H)~1.5 (s, 9H)~12.5 (s, 1H)
Methyl Ester Derivative 7.5-8.2 (m, 3H)~3.8 (s, 2H)~9.8 (s, 1H)~1.5 (s, 9H)3.7 (s, 3H)
De-Boc-protected Amine 6.8-7.9 (m, 3H)~3.6 (s, 2H)~5.5 (br s, 2H)-~12.3 (s, 1H)

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons of the carboxylic acid and the N-H group, which might be broadened or absent in other solvents. The high field strength (500 MHz) is selected to achieve better resolution of the aromatic multiplets.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key signals include those from the carbonyls of the carboxylic acid and the Boc group, the aromatic carbons, the methylene carbon, and the carbons of the tert-butyl group.[4]

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 125 MHz, DMSO-d₆)

CompoundC=O (Carboxylic)C=O (Boc)Aromatic CC-NO₂C-NHBoc-CH₂-C(CH₃)₃ / O-C(CH₃)₃
Parent Acid ~172~153115-145~148~140~38~28 / ~80
Methyl Ester Derivative ~171~153115-145~148~140~38~28 / ~80
De-Boc-protected Amine ~173-110-150~147~145~39-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the Boc group, and the asymmetric and symmetric stretches of the nitro group.

Table 3: Comparative FT-IR Absorption Data (cm⁻¹)

Functional GroupParent AcidMethyl Ester DerivativeDe-Boc-protected AmineRationale for Shift
O-H (Carboxylic) 3300-2500 (broad)-3300-2500 (broad)Disappearance upon esterification.
N-H (Amine/Carbamate) ~3400~3400~3450 & ~3350Shift from single carbamate N-H to two distinct amine N-H stretches.
C=O (Carboxylic Acid) ~1710-~1705Disappearance upon esterification.
C=O (Ester) -~1735-Appearance of ester carbonyl.
C=O (Boc) ~1690~1690-Disappearance upon deprotection.
NO₂ (Asymmetric) 1550-14751550-14751550-1475Generally insensitive to remote modifications.[5]
NO₂ (Symmetric) 1360-12901360-12901360-1290Generally insensitive to remote modifications.[5]
C-N (Aromatic Amine) ~1300~1300~1280Slight shift upon deprotection.

Trustworthiness of the Protocol: The protocol's reliability is enhanced by running a background spectrum immediately before the sample. This corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the observed peaks originate solely from the sample.[6]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[6]

  • Data Processing: The instrument's software will typically perform a background subtraction automatically. Identify and label the major absorption bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.

The Boc group is known to be labile under certain mass spectrometry conditions, often leading to characteristic fragmentation patterns.[7] Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[8][9]

Table 4: Comparative Mass Spectrometry Data (ESI-MS)

Compound[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
Parent Acid 311.1309.1255.1 ([M+H-C₄H₈]⁺), 211.1 ([M+H-Boc]⁺)
Methyl Ester Derivative 325.1-269.1 ([M+H-C₄H₈]⁺), 225.1 ([M+H-Boc]⁺)
De-Boc-protected Amine 211.1209.1165.1 ([M+H-HCOOH]⁺)

Authoritative Grounding: The fragmentation of Boc-protected amines can sometimes proceed via a McLafferty rearrangement, especially in certain ionization sources, leading to the loss of isobutene and subsequent decarboxylation.[10] Utilizing soft ionization techniques and optimizing instrument parameters like the fragmentor voltage can help control the extent of in-source fragmentation.[7]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Visualizing the Data and Workflow

To better illustrate the relationships between the different analytical techniques and the information they provide, the following diagrams are presented.

Molecular Structure and Key Spectroscopic Handles

Caption: Key functional groups and their primary spectroscopic probes.

General Analytical Workflow

Analytical_Workflow NMR NMR (¹H, ¹³C) Data Data Acquisition NMR->Data IR FT-IR IR->Data MS Mass Spec MS->Data Sample Sample Preparation Sample->NMR Instrumental Analysis Sample->IR Instrumental Analysis Sample->MS Instrumental Analysis Analysis Spectral Analysis Data->Analysis Structure Structure Confirmation Analysis->Structure

Sources

Yield comparison of different synthetic routes to "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the ortho-nitro group, the Boc-protected amine, and the acetic acid moiety provides a versatile scaffold for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical analysis of their respective yields, advantages, and limitations. The discussion is supported by detailed experimental protocols and an examination of the underlying chemical principles, empowering researchers to make informed decisions for their specific synthetic needs.

Route 1: Synthesis Starting from 4-Aminophenylacetic Acid

This synthetic approach commences with the commercially available and relatively inexpensive 4-aminophenylacetic acid. The strategy involves protection of the amino group, followed by esterification, selective nitration at the ortho-position to the acetic acid side chain, and subsequent hydrolysis of the ester to yield the final product.

Experimental Protocol: Route 1

Step 1: Boc-Protection of 4-Aminophenylacetic Acid

To a solution of 4-aminophenylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (1.1 eq) is added, and the mixture is stirred until a clear solution is obtained. Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is then added portion-wise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The aqueous residue is acidified with 1M HCl to pH 2-3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid.[1][][3]

  • Yield: Typically 90-95%.

Step 2: Esterification of 2-(4-(tert-butoxycarbonylamino)phenyl)acetic Acid

2-(4-(tert-butoxycarbonylamino)phenyl)acetic acid (1.0 eq) is dissolved in methanol. A catalytic amount of concentrated sulfuric acid (0.1 eq) is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the methanol is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-(4-(tert-butoxycarbonylamino)phenyl)acetate.

  • Yield: Approximately 95%.

Step 3: Selective Ortho-Nitration

Methyl 2-(4-(tert-butoxycarbonylamino)phenyl)acetate (1.0 eq) is dissolved in acetic anhydride at 0 °C. A solution of fuming nitric acid (1.1 eq) in acetic anhydride is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The directing effect of the bulky Boc-protecting group and the acetylating conditions can favor nitration at the ortho position.[4] The reaction is quenched by pouring it into ice water. The precipitated product is filtered, washed with water, and dried to obtain methyl 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetate.

  • Yield: This is a critical step with variable yields, potentially ranging from 40-60% due to the formation of the para-nitro isomer.

Step 4: Hydrolysis of the Ester

Methyl 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetate (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. After the reaction is complete, the THF is removed under reduced pressure. The aqueous layer is acidified with 1M HCl to pH 2-3, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield this compound.

  • Yield: Typically 90-95%.

Diagram of Route 1

Route 1 A 4-Aminophenylacetic Acid B 2-(4-(Boc-amino)phenyl)acetic Acid A->B (Boc)2O, NaOH Dioxane/H2O (90-95%) C Methyl 2-(4-(Boc-amino)phenyl)acetate B->C MeOH, H2SO4 (cat.) Reflux (~95%) D Methyl 2-(4-(Boc-amino)-2-nitrophenyl)acetate C->D HNO3, Ac2O 0-5 °C (40-60%) E 2-(4-(Boc-amino)-2-nitrophenyl)acetic Acid D->E LiOH, THF/H2O (90-95%)

Caption: Synthetic pathway for Route 1.

Analysis of Route 1
  • Advantages:

    • Starts from a readily available and inexpensive starting material.

    • The protection and esterification steps are generally high-yielding and straightforward.

  • Disadvantages:

    • The key nitration step can suffer from poor regioselectivity, leading to the formation of undesired isomers and complicating purification, which significantly impacts the overall yield.

    • Requires four synthetic steps.

Route 2: Synthesis Starting from 4-Bromophenylacetic Acid

This alternative route begins with 4-bromophenylacetic acid and involves a sequence of nitration, conversion to the corresponding benzyl cyanide, hydrolysis, and a final palladium-catalyzed amination to introduce the Boc-protected amino group.

Experimental Protocol: Route 2

Step 1: Nitration of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid (1.0 eq) is added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. The mixture is stirred for 1-2 hours while maintaining the temperature. The reaction is then poured onto ice, and the precipitated 2-(4-bromo-2-nitrophenyl)acetic acid is filtered, washed with cold water, and dried.[5]

  • Yield: Approximately 70-80%.

Step 2: Conversion to Benzyl Cyanide

2-(4-Bromo-2-nitrophenyl)acetic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride. The crude acid chloride is then treated with aqueous ammonia to form the corresponding amide. Dehydration of the amide using a dehydrating agent like phosphorus oxychloride or thionyl chloride affords 2-(4-bromo-2-nitrophenyl)acetonitrile.

  • Yield: This two-step process has an estimated overall yield of 60-70%. A more direct approach from a substituted nitrobenzene to the benzyl cyanide is also described in a patent, which could offer a higher yield.[5]

Step 3: Hydrolysis to Acetic Acid

2-(4-Bromo-2-nitrophenyl)acetonitrile (1.0 eq) is hydrolyzed by heating with a mixture of concentrated sulfuric acid and water to yield 2-(4-bromo-2-nitrophenyl)acetic acid.[5]

  • Yield: Typically high, around 90%. Note: Steps 2 and 3 are essentially a method to introduce the acetic acid moiety, and a more direct synthesis of 2-(4-bromo-2-nitrophenyl)acetic acid as described in some patents would be more efficient.[5] For the purpose of this comparison, we will consider the direct nitration of 4-bromophenylacetic acid as the primary route to this intermediate.

Step 4: Buchwald-Hartwig Amination

A mixture of 2-(4-bromo-2-nitrophenyl)acetic acid (1.0 eq), tert-butyl carbamate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.5 eq) is heated in an inert solvent like toluene under an inert atmosphere.[6] After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

  • Yield: 70-85%.

Diagram of Route 2

Route 2 A 4-Bromophenylacetic Acid B 2-(4-Bromo-2-nitrophenyl)acetic Acid A->B HNO3, H2SO4 0 °C (70-80%) C 2-(4-(Boc-amino)-2-nitrophenyl)acetic Acid B->C tert-Butyl carbamate, Pd catalyst, Ligand, Base Toluene, Heat (70-85%)

Caption: Synthetic pathway for Route 2.

Analysis of Route 2
  • Advantages:

    • Fewer synthetic steps compared to Route 1.

    • Avoids the regioselectivity issues associated with the nitration of an activated benzene ring.

    • The Buchwald-Hartwig amination is a powerful and generally high-yielding reaction for the formation of C-N bonds.

  • Disadvantages:

    • The starting material, 4-bromophenylacetic acid, is more expensive than 4-aminophenylacetic acid.

    • Requires the use of expensive palladium catalysts and ligands.

    • The reaction conditions for the amination step need to be carefully optimized.

Comparative Analysis and Conclusion

FeatureRoute 1: From 4-Aminophenylacetic AcidRoute 2: From 4-Bromophenylacetic Acid
Starting Material Cost LowModerate
Number of Steps 42 (direct route)
Overall Yield Lower (25-40%) due to nitrationHigher (50-70%)
Key Challenge Regioselectivity of nitrationCost of catalyst and ligand
Scalability Potentially challenging due to purificationMore scalable with optimized catalysis
Reagents and Conditions Standard laboratory reagentsRequires specialized catalysts and ligands

Both synthetic routes offer viable pathways to this compound.

Route 1 is attractive due to its inexpensive starting material. However, the critical nitration step's lack of high regioselectivity presents a significant drawback, leading to lower overall yields and challenging purification. This route may be suitable for small-scale synthesis where cost is a primary concern and purification of isomers is feasible.

Route 2 provides a more efficient and higher-yielding synthesis in fewer steps. The use of a palladium-catalyzed amination reaction circumvents the regioselectivity problems encountered in Route 1. While the initial cost of the starting material and the catalyst is higher, the improved overall yield and easier purification make this route more amenable to larger-scale production and is the recommended pathway for researchers prioritizing efficiency and yield.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, budget constraints, and available laboratory equipment and expertise.

References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. [Link]

  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - PMC - NIH. [Link]

  • p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - CORE. [Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure - ACS Publications. [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - arkat usa. [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link]

  • Mini Review A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts - Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]

  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google P
  • Organic & Biomolecular Chemistry PAPER. [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

  • Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna - MDPI. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)
  • Multistep Synthesis of Paracetamol in Continuous Flow - ResearchGate. [Link]

  • Convenient synthesis of 4-nitrotetralones by selective side-chain nitration of methyl-substituted acryloylbenzenes, followed by intramolecular Michael reaction - RSC Publishing. [Link]

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar. [Link]

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A Cost-Benefit Analysis of "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" in the Synthesis of 4-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The efficient and cost-effective synthesis of substituted indoles is therefore a critical consideration in the early stages of research and development. This guide provides an in-depth technical analysis of the use of "2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid" as a key precursor for the synthesis of 4-aminoindole derivatives, a crucial moiety in numerous bioactive compounds. We will objectively compare its performance with alternative synthetic strategies, providing supporting experimental insights and a thorough cost-benefit analysis to inform your synthetic planning.

The Strategic Advantage of a Pre-functionalized Precursor

The core strategic value of "this compound" lies in its pre-functionalized structure. It incorporates the acetic acid side chain necessary for the ultimate indole-2-carboxylic acid target, a Boc-protected amine at the 4-position, and a nitro group ortho to the acetic acid, primed for reductive cyclization. This design, in principle, offers a more streamlined and convergent synthesis compared to building the indole core from simpler starting materials.

The Primary Synthetic Route: Reductive Cyclization

The primary application of this reagent is in the synthesis of 4-amino-1H-indole-2-carboxylic acid and its derivatives through a reductive cyclization reaction. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent acetic acid side chain to form the indole ring.

Caption: Reductive cyclization of the title compound to form the indole core.

Cost-Benefit Analysis: A Comparative Overview

To provide a comprehensive analysis, we will compare the synthesis of a representative target molecule, 4-amino-1H-indole, using our primary reagent against a plausible and well-documented alternative, the Batcho-Leimgruber indole synthesis starting from 2-methyl-3-nitroaniline.

Parameter"2-(4-(Boc-amino)-2-nitrophenyl)acetic acid" RouteBatcho-Leimgruber Route (from 2-methyl-3-nitroaniline)
Starting Material Cost High (€63.00/100mg - €105.00/250mg)Low to Moderate (approx. ₹17,000/kg or ~$200/kg)
Number of Synthetic Steps Fewer (potentially 2-3 steps to target)More (typically 3-4 steps to target)
Overall Yield Potentially higher due to convergenceVariable, but can be high (e.g., 92% for the final reduction step)
Reagent & Solvent Cost Standard hydrogenation catalysts and solvents.Requires DMF-DMA, which can be moderately expensive, and various reducing agents.
Safety & Handling The starting material is an irritant. Reductive cyclization often involves flammable hydrogen gas.2-methyl-3-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled. The synthesis involves potentially hazardous reagents and intermediates.
Scalability Good, as hydrogenation reactions are generally scalable.Good, as the individual steps are well-established for industrial production.

In-Depth Analysis of Synthetic Routes

Route 1: The Pre-functionalized Precursor Approach

This route leverages the inherent functionality of "this compound" to streamline the synthesis of 4-amino-1H-indole-2-carboxylic acid.

Caption: Synthetic workflow starting from the title compound.

Experimental Protocol (Representative): Reductive Cyclization

  • Dissolution: Dissolve "this compound" (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(Boc-amino)-1H-indole-2-carboxylic acid, which can be purified by crystallization or chromatography.

Advantages:

  • Convergence: This route is highly convergent, with the key functionalities pre-installed.

  • Fewer Steps: Potentially fewer synthetic steps lead to a quicker overall synthesis time.

  • Predictability: The outcome of the reductive cyclization is generally predictable and high-yielding.

Disadvantages:

  • High Starting Material Cost: The primary drawback is the high cost of the starting material, which may be prohibitive for large-scale synthesis.

  • Limited Availability: As a specialized reagent, its availability from a wide range of suppliers may be limited.

Route 2: The Batcho-Leimgruber Indole Synthesis

A well-established and cost-effective alternative is the Batcho-Leimgruber synthesis, starting from the readily available 2-methyl-3-nitroaniline.

Caption: Batcho-Leimgruber synthesis of 4-aminoindole.

Experimental Protocol (Adapted from Patent CN103420895A):

  • Amide Protection: Protect the amino group of 2-methyl-3-nitroaniline with acetic anhydride.

  • Condensation: React the resulting N-(2-methyl-3-nitrophenyl)acetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.

  • Reductive Cyclization: Reduce the nitro group of the enamine intermediate using a reducing agent such as iron powder in the presence of an acid to yield 4-nitroindoline.

  • Final Reduction: Reduce the nitro group of 4-nitroindoline to the corresponding amine. A patent describes obtaining a 92% yield for this final reduction step.[1]

Advantages:

  • Cost-Effective: The starting materials are significantly cheaper and more readily available in bulk.[2]

  • Well-Established: The Batcho-Leimgruber synthesis is a robust and well-documented method.[3][4]

  • Scalable: This route is amenable to large-scale industrial production.[5]

Disadvantages:

  • More Steps: This is a multi-step synthesis, which can increase overall production time and complexity.

  • Potentially Lower Overall Yield: While individual steps can be high-yielding, the cumulative yield over several steps may be lower than a more convergent route.

  • Hazardous Reagents: This synthesis involves toxic starting materials and potentially hazardous intermediates.[6]

Safety and Handling Considerations

"this compound":

  • Classified as an irritant. Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.

  • Reductive cyclization using hydrogen gas requires appropriate safety precautions to mitigate the risk of fire or explosion.

Alternative Precursors:

  • 2-Methyl-3-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6][7] Strict handling procedures, including the use of a fume hood and appropriate PPE, are essential.

  • 2-Bromo-5-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8][9]

Conclusion and Recommendations

The choice between using "this compound" and pursuing an alternative synthetic route depends heavily on the specific needs of the project.

  • For early-stage research, discovery, and small-scale synthesis, where speed and convergence are paramount, the higher cost of "this compound" may be justified. The reduced number of synthetic steps can accelerate the synthesis of target molecules for biological evaluation.

  • For process development, large-scale synthesis, and cost-sensitive projects, the Batcho-Leimgruber synthesis starting from 2-methyl-3-nitroaniline is likely the more prudent choice. The significantly lower cost of starting materials and the well-established, scalable nature of the synthesis outweigh the disadvantage of a longer synthetic sequence.

Ultimately, a thorough evaluation of project timelines, budget constraints, and available expertise in handling hazardous materials should guide the decision-making process. This guide provides the foundational data and a logical framework to assist researchers in making an informed and strategic choice for their synthetic endeavors.

References

  • PubChem. (n.d.). 2-Bromo-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-3-nitroaniline.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry.
  • Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl). (n.d.). RSC Publishing.
  • Use of Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: Avoiding the Use of Autoclaves and Pressurized Gases. (n.d.). MDPI.
  • A Practical Synthesis of Indole-2-carboxylic Acid. (2006).
  • Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. (n.d.). PubMed.
  • A reductive cyclization approach to
  • Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (n.d.). PubMed Central.
  • The Leimgruber-Batcho Indole Synthesis. (n.d.). University of Florida.
  • Reductive Cyclization Research Articles. (n.d.). R Discovery.
  • PubChem. (n.d.). 2-Methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry.
  • Leimgruber–Batcho Indole Synthesis. (2024). YouTube. Retrieved from [Link]

  • Preparation of 4-methyl-3-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (n.d.). Organic & Biomolecular Chemistry.
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
  • An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. (n.d.). Benchchem.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023).
  • Safety data sheet: N-Methyl-2-nitroaniline. (n.d.). Apollo Scientific.
  • Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl Roth.
  • IndiaMART. (n.d.). 2 methyl 3 nitroaniline (CAS 603-83-8). Retrieved from [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Leimgruber–Batcho Indole Synthesis. (2016). Semantic Scholar. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to Handling 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Assessment and Triage

The primary hazards are associated with the nitrophenylacetic acid moiety. Based on data for 2-nitrophenylacetic acid, the target compound should be treated as:

  • Skin Irritant (Category 2) [1]

  • Serious Eye Irritant (Category 2) [1]

  • Respiratory Tract Irritant [1][2]

  • Suspected of Causing Genetic Defects (Category 2) [1]

  • Potentially Harmful if Swallowed or Inhaled [1][2][3]

When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx)[4].

Table 1: Hazard Identification and Classification

Hazard StatementClassificationPrimary Route of Exposure
H315: Causes skin irritationSkin Irritant, Category 2Dermal Contact
H319: Causes serious eye irritationEye Irritant, Category 2Eye Contact
H335: May cause respiratory irritationSTOT SE, Category 3Inhalation
H341: Suspected of causing genetic defectsGerm Cell Mutagenicity, Cat. 2Inhalation, Dermal, Ingestion
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The following PPE is mandatory when handling this compound.

  • Hand Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in case of a spill, consider double-gloving.

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields are required.

    • Goggles and Face Shield: When there is a potential for splashing or handling larger quantities, chemical splash goggles and a face shield must be worn in conjunction.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is essential.

    • Chemical-Resistant Apron: A chemical-resistant apron should be worn over the lab coat, especially when handling solutions or during transfer procedures.

    • Full-Body Suit: For large-scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary.

  • Respiratory Protection:

    • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Respirator: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans

Step-by-Step Handling and Workflow

The following workflow is designed to ensure a safe operational sequence from material reception to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Perform Reaction d->e f Quench Reaction (if necessary) e->f e->f g Segregate Waste f->g h Decontaminate Glassware & Surfaces g->h j Dispose of Waste via Licensed Contractor g->j i Doff PPE h->i

Caption: Safe handling workflow for this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure a certified chemical fume hood is operational.

    • Cover the work surface with absorbent, disposable bench paper.

    • Have spill cleanup materials readily available.

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Avoid creating dust. Use a container that can be securely closed for transport to the reaction vessel.

    • Solution Preparation: Add the solid to the solvent slowly and with stirring to avoid splashing.

    • Reaction: Perform all subsequent reaction steps within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

    • Waste Segregation: Collect all solid and liquid waste containing the compound in clearly labeled, sealed containers.

    • Disposal: Dispose of all waste through a licensed professional waste disposal service. Do not discharge to drains or the environment.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

G start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe_check Don Additional PPE if Necessary alert->ppe_check contain Contain Spill with Absorbent Material ppe_check->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Incident Report dispose->end

Caption: Emergency spill response workflow.

Spill Cleanup Steps:

  • Evacuate: Immediately evacuate the area to avoid inhalation of dust or vapors.

  • Alert: Notify your supervisor and the designated safety officer.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For a solid spill, carefully sweep it up to avoid generating dust and place it in a sealed container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the waste container and dispose of it according to institutional and local regulations.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.